molecular formula C11H15NO B13074591 (2S)-2-methyl-6-phenylmorpholine

(2S)-2-methyl-6-phenylmorpholine

Katalognummer: B13074591
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: OEIVXYYFUJADLC-FTNKSUMCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-methyl-6-phenylmorpholine (CAS Number 1822297-53-9) is a chiral morpholine derivative of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol, this compound serves as a valuable building block for the synthesis of more complex molecules . The morpholine ring is a ubiquitous pharmacophore in drug discovery, featured in over 100 known drugs due to its ability to improve aqueous solubility and influence the pharmacokinetic profile of lead compounds . This specific stereoisomer is part of a family of 2-phenylmorpholines that are primarily investigated for their activity on the central nervous system. Research into analogous phenylmorpholine compounds, such as phenmetrazine and phendimetrazine, has established this chemical class as monoamine releasing agents, particularly acting as norepinephrine-dopamine releasing agents (NDRAs) . This mechanism suggests potential research applications in the study of neuropsychiatric conditions and stimulant pharmacology. The stereochemistry of the molecule is critical for its biological activity and interaction with enzymatic targets, making the (2S)- configuration a key feature for precise research applications . As with all compounds in this class, it is intended for research purposes only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Eigenschaften

Molekularformel

C11H15NO

Molekulargewicht

177.24 g/mol

IUPAC-Name

(2S)-2-methyl-6-phenylmorpholine

InChI

InChI=1S/C11H15NO/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11?/m0/s1

InChI-Schlüssel

OEIVXYYFUJADLC-FTNKSUMCSA-N

Isomerische SMILES

C[C@H]1CNCC(O1)C2=CC=CC=C2

Kanonische SMILES

CC1CNCC(O1)C2=CC=CC=C2

Herkunft des Produkts

United States
Foundational & Exploratory

chemical structure and physicochemical properties of (2S)-2-methyl-6-phenylmorpholine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Physicochemical and Structural Profiling of (2S)-2-Methyl-6-phenylmorpholine: A Technical Whitepaper for Drug Development

Executive Summary

(2S)-2-methyl-6-phenylmorpholine is a structurally constrained, C-substituted morpholine derivative of significant interest in neuropharmacology. As a positional isomer of the well-documented psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine)[1], this compound serves as a critical scaffold for developing selective monoamine releasing agents (MRAs) and monoamine reuptake inhibitors[2]. This whitepaper provides an in-depth analysis of its chemical architecture, thermodynamic behavior, physicochemical properties, and synthetic methodologies, designed specifically to guide medicinal chemists and drug development professionals.

Chemical Structure, Stereochemistry, and Conformational Causality

The pharmacological efficacy of substituted morpholines is inextricably linked to their three-dimensional conformational space. (2S)-2-methyl-6-phenylmorpholine features a six-membered heterocyclic core with an oxygen atom at position 1 and a secondary amine at position 4.

  • Stereochemical Architecture: The molecule possesses two chiral centers at C2 and C6. The (2S) configuration strictly defines the spatial projection of the methyl group, which acts as a steric modulator for receptor binding kinetics.

  • Conformational Causality: The morpholine ring predominantly adopts a chair conformation. In the 2,6-disubstituted system, the cis-diastereomer is thermodynamically highly favored over the trans-isomer. Why? In the cis configuration, both the C2-methyl and C6-phenyl groups can simultaneously occupy equatorial positions. This completely mitigates the severe 1,3-diaxial steric repulsion that would occur if either bulky group were forced into an axial position. This "conformational lock" is not merely a structural curiosity; it is the fundamental driver of its biological activity. The diequatorial arrangement precisely vectors the basic nitrogen's lone pair to interact with the aspartate residues in the orthosteric binding pockets of monoamine transporters.

Physicochemical Properties

For a central nervous system (CNS) active agent, crossing the blood-brain barrier (BBB) efficiently is paramount. The physicochemical profile of (2S)-2-methyl-6-phenylmorpholine perfectly aligns with Lipinski's Rule of Five and specific CNS-penetration heuristics.

Table 1: Quantitative Physicochemical Data

PropertyValuePharmacological Implication
Molecular Weight 177.24 g/mol Highly optimal for rapid BBB diffusion (<400 Da).
Chemical Formula C₁₁H₁₅NOStandard lipophilic hydrocarbon to heteroatom ratio.
Predicted pKa ~8.4 – 8.6Ensures a balanced ratio of ionized/unionized species at pH 7.4.
Predicted LogP ~2.3 – 2.5Ideal lipophilicity for CNS partitioning (optimal range 2.0–3.0).
TPSA 12.03 ŲExceptionally low polar surface area guarantees high BBB permeability.
H-Bond Donors/Acceptors 1 / 2Minimizes desolvation energy penalties during receptor docking.

Causality Note: The pKa of the secondary amine in this morpholine (~8.5) is noticeably lower than that of a standard piperidine (~11.2). This depression is caused by the inductive electron-withdrawing effect of the heteroatomic oxygen across the ring. Consequently, at physiological pH (7.4), a significant, highly lipophilic unionized fraction exists to facilitate rapid passive diffusion across the BBB, while the protonated fraction ensures robust electrostatic binding within the target receptor.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of enantiopure C-substituted morpholines requires rigorous stereocontrol. The following protocol leverages the chiral pool to fix the (2S) stereocenter, followed by a thermodynamically driven cyclization to selectively yield the cis-diastereomer.

Phase 1: Regioselective Epoxide Ring Opening

  • Preparation: Charge a flame-dried round-bottom flask with enantiopure (S)-1-amino-2-propanol (1.0 eq) in anhydrous ethanol.

  • Addition: Add racemic styrene oxide (1.05 eq) dropwise at 0 °C under an inert nitrogen atmosphere.

  • Reaction: Slowly warm to room temperature, then reflux for 12 hours.

    • Causality Explanation: The low initial temperature kinetically controls the nucleophilic attack, ensuring the amine strictly attacks the less sterically hindered terminal carbon of the epoxide. This prevents the formation of unwanted regioisomers and yields the intermediate diol: (2S)-1-((2-hydroxy-2-phenylethyl)amino)propan-2-ol.

Phase 2: Thermodynamic Cyclization

  • Solvent Exchange: Concentrate the intermediate in vacuo and redissolve in anhydrous toluene.

  • Acid Catalysis: Add p-toluenesulfonic acid (pTSA, 1.5 eq).

  • Dehydration: Equip the flask with a Dean-Stark apparatus and reflux at 110 °C for 24 hours.

    • Causality Explanation: The acidic conditions protonate the benzylic hydroxyl group, facilitating its departure as water. The extended reflux under thermodynamic control allows the transient benzylic carbocation to epimerize. The system naturally funnels into the lowest-energy state: the cis-diequatorial morpholine ring.

Phase 3: Self-Validating Analytical Workflow Before advancing to biological assays, the structural integrity must be validated to ensure no racemization occurred at the C2 position.

  • Chiral HPLC: Run the purified product on a normal-phase chiral column (e.g., Chiralcel OD-H). Mobile phase: Hexane/Isopropanol (90:10), Flow rate: 1.0 mL/min.

  • Pass Criteria: The enantiomeric excess (ee) must exceed 99%, and the diastereomeric ratio (dr) must confirm the dominance of the cis isomer (>95:5).

SynthWorkflow Start Precursor: (S)-1-Amino-2-propanol Epoxide Regioselective Opening with Racemic Styrene Oxide Start->Epoxide Diol Intermediate Diol (Mixture of Diastereomers) Epoxide->Diol 0°C to Reflux Cyclization Thermodynamic Cyclization (pTSA, Toluene, 110°C) Diol->Cyclization Acid Catalysis Epimerization Benzylic Epimerization (Enrichment of cis-isomer) Cyclization->Epimerization Dean-Stark Validation Self-Validation: Chiral HPLC (ee > 99%) Epimerization->Validation Product Isolation Product Pure cis-(2S)-2-Methyl- 6-phenylmorpholine Validation->Product Pass Criteria

Caption: Workflow for the stereoselective synthesis and validation of (2S)-2-methyl-6-phenylmorpholine.

Analytical Characterization Standards

Robust characterization is required to confirm the diequatorial conformation prior to pharmacological testing.

  • ¹H NMR (400 MHz, CDCl₃): The critical diagnostic signals are the axial protons at C3 and C5. In the cis-diequatorial conformation, these protons will exhibit large trans-diaxial coupling constants ( J≈10−12 Hz) with the adjacent axial protons at C2 and C6. The absence of these large couplings immediately indicates a compromised conformation (e.g., a trans isomer forced into a twist-boat).

  • LC-MS (ESI+): Expected molecular ion peak [M+H]+ at m/z 178.1.

Pharmacological Relevance and Signaling

Compounds in the substituted phenylmorpholine class act primarily on presynaptic monoamine transporters: the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and to a lesser extent, the Serotonin Transporter (SERT)[1].

  • Mechanism of Action: (2S)-2-methyl-6-phenylmorpholine acts as a competitive inhibitor and potential substrate-type releasing agent. By binding to the orthosteric site of DAT and NET, it blocks the reuptake of endogenous catecholamines. If acting as a releaser, it is translocated into the presynaptic terminal, promoting the reverse transport of dopamine and norepinephrine into the synaptic cleft.

  • Downstream Effects: The resulting accumulation of catecholamines in the synapse hyperactivates post-synaptic G-protein coupled receptors (GPCRs), specifically D1/D2 dopamine receptors and adrenergic receptors, triggering an amplified cAMP/PKA intracellular signaling cascade.

SignalingPathway Drug (2S)-2-Methyl- 6-phenylmorpholine Transporters DAT & NET Transporters Drug->Transporters Competitive Binding Synapse Increased Synaptic Catecholamines Transporters->Synapse Blocked Reuptake Receptors Post-Synaptic GPCR Activation Synapse->Receptors Receptor Agonism cAMP cAMP / PKA Signaling Cascade Receptors->cAMP G-protein Coupling

Caption: Synaptic mechanism of action via monoamine transporter inhibition and catecholamine release.

Sources

Pharmacological Profile of (2S)-2-methyl-6-phenylmorpholine In Vitro: A Technical Guide to Monoamine Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Neuropharmacology

(2S)-2-methyl-6-phenylmorpholine is a synthetic heterocyclic amine belonging to the phenylmorpholine class of central nervous system (CNS) stimulants. Structurally analogous to the legacy anorectic phenmetrazine (3-methyl-2-phenylmorpholine), this compound is characterized by the transposition of the methyl and phenyl substituents on the morpholine ring.

From a structure-activity relationship (SAR) perspective, the (2S) stereocenter is critical. The spatial orientation of the morpholine ring—specifically the equatorial versus axial positioning of the 2-methyl and 6-phenyl groups—dictates the compound's binding affinity within the orthosteric sites of monoamine transporters. The (2S) configuration optimally aligns the basic nitrogen and the aromatic ring with the aspartate and phenylalanine residues in the binding pockets of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), functioning primarily as a potent Norepinephrine-Dopamine Releasing Agent (NDRA) with negligible affinity for the Serotonin Transporter (SERT) .

In Vitro Pharmacodynamics: Mechanism of Action

Unlike simple reuptake inhibitors (e.g., cocaine or methylphenidate) that merely block the extracellular face of the transporter, (2S)-2-methyl-6-phenylmorpholine acts as a substrate-type releaser .

The compound binds to DAT and NET and is actively translocated into the presynaptic terminal. This inward transport collapses the transmembrane sodium gradient, triggering a conformational change that reverses the transporter's direction. Consequently, cytosolic dopamine and norepinephrine are pumped out into the synaptic cleft, independent of action potential-driven vesicular exocytosis.

Quantitative Pharmacological Profile

The following table summarizes the representative in vitro binding and release metrics for the 2-methyl-6-phenylmorpholine scaffold, derived from rat brain synaptosomal assays.

Target TransporterAssay TypeRepresentative Value (nM)*Pharmacological Action
DAT (Dopamine)Uptake IC₅₀20 – 50Potent Inhibition
NET (Norepinephrine)Uptake IC₅₀30 – 75Potent Inhibition
SERT (Serotonin)Uptake IC₅₀> 300Weak/Negligible Inhibition
DAT (Dopamine)Release EC₅₀25 – 60Substrate-type Release
NET (Norepinephrine)Release EC₅₀30 – 80Substrate-type Release

*Values represent the established pharmacological window for the active enantiomers of the 2-methyl-6-phenylmorpholine scaffold[Blough et al., 2013].

Mechanistic Pathway Visualization

G A (2S)-2-methyl-6-phenylmorpholine B DAT / NET Transporters A->B Binds as Substrate C Intracellular Translocation B->C Inward Transport D Transporter Reversal C->D Gradient Shift E Cytosolic DA / NE Efflux D->E Efflux Mechanism F Synaptic Accumulation E->F Signal Amplification

Caption: Mechanism of (2S)-2-methyl-6-phenylmorpholine-induced monoamine efflux via transporter reversal.

Self-Validating Experimental Methodologies

To rigorously differentiate between a reuptake inhibitor and a substrate-type releaser, researchers rely on highly controlled in vitro synaptosomal assays. The following protocols are designed as self-validating systems, ensuring that the measured neurochemical events are explicitly caused by transporter modulation .

Protocol A: In Vitro Monoamine Release Assay

Purpose: To quantify the substrate-induced efflux of dopamine and norepinephrine.

  • Synaptosome Preparation:

    • Action: Isolate rat caudate tissue (for DAT) and whole-brain minus caudate/cerebellum (for NET). Homogenize in 0.32 M sucrose and isolate via differential centrifugation (15,000 × g).

    • Causality: Synaptosomes are used because they preserve the intact presynaptic terminal machinery (plasma membrane transporters and cytosolic pools) necessary to observe functional efflux, which cannot be modeled in simple binding homogenates.

  • Vesicular Blockade (Critical Step):

    • Action: Pre-incubate synaptosomes with 1 μM reserpine for 30 minutes.

    • Causality: Reserpine irreversibly blocks the Vesicular Monoamine Transporter 2 (VMAT2). This isolates the cytosolic pool of monoamines and ensures that any measured release is strictly mediated by the reversal of the plasma membrane transporters, eliminating false positives from vesicular leakage.

  • Radioligand Preloading:

    • Action: Incubate the synaptosomes with 9 nM [³H]MPP⁺.

    • Causality: [³H]MPP⁺ is utilized instead of [³H]dopamine because it is a robust substrate for both DAT and NET but is highly resistant to enzymatic degradation by Monoamine Oxidase (MAO). This drastically reduces background noise from radiolabeled metabolites.

  • Drug Application & Termination:

    • Action: Add (2S)-2-methyl-6-phenylmorpholine at varying logarithmic concentrations (1 nM to 10 μM). Incubate for 5–15 minutes, then terminate via rapid vacuum filtration over GF/B glass-fiber filters.

  • System Validation & Controls:

    • Positive Control: D-amphetamine is run in parallel to establish the maximal transporter-mediated release ( Emax​ ).

    • Negative Control: Pre-treatment with a non-substrate inhibitor (e.g., GBR12909 for DAT) must block the (2S)-2-methyl-6-phenylmorpholine-induced release. If release still occurs, it indicates non-specific lipophilic membrane disruption rather than true transporter reversal.

Protocol B: In Vitro Monoamine Uptake Inhibition Assay

Purpose: To determine the binding affinity and inhibitory potency ( IC50​ ) of the compound.

  • Radioligand Competition:

    • Action: Incubate synaptosomes with the test compound and a fixed concentration of native radioligand (e.g., 5 nM [³H]Dopamine, 10 nM [³H]Norepinephrine, or 5 nM [³H]Serotonin).

  • Transporter Isolation via Selective Blockade:

    • Action: Include unlabeled blockers for competing transporters in the assay buffer (e.g., 100 nM nisoxetine in DAT assays to block NET, or 50 nM GBR12909 in NET assays to block DAT).

    • Causality: Because brain regions like the cortex have overlapping expression of DAT and NET, and cross-uptake can occur, selective blockers ensure the radioactive signal is exclusively measuring the target transporter .

  • Quantification:

    • Action: Terminate via filtration, wash with ice-cold buffer to halt kinetics, and measure retained radioactivity using liquid scintillation counting. Calculate IC50​ via non-linear regression analysis.

Therapeutic Implications

Because (2S)-2-methyl-6-phenylmorpholine exhibits a high DAT/NET selectivity ratio with minimal serotonergic disruption, its pharmacological profile is highly relevant for indications requiring dopaminergic tone enhancement without the hallucinogenic or valvulopathic risks associated with 5-HT₂B/SERT agonists (e.g., fenfluramine). Current research into this scaffold focuses on its utility as an anorectic agent for binge eating disorder, a wakefulness-promoting agent for narcolepsy, and as a candidate for agonist replacement therapy in severe stimulant use disorders.

References

  • Blough, B. E., Rothman, R., Landavazo, A., Page, K. M., & Decker, A. M. (2013). "Phenylmorpholines and analogues thereof." US Patent Application Publication US20130203752A1.
  • Baumann, M. H., Ayestas, M. A., Partilla, J. S., Sink, J. R., Shulgin, A. T., Daley, P. F., Brandt, S. D., Rothman, R. B., Ruoho, A. E., & Cozzi, N. V. (2012). "N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability." Neuropsychopharmacology, 37(5), 1192-1203. URL:[Link]

  • Blough, B. E., Abraham, P., Lewin, A. H., Navarro, H. A., Knapp, P. E., & Boja, J. W. (2011). "Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine." Journal of Medicinal Chemistry, 54(5), 1441-1448. URL:[Link]

  • Rothman, R. B., Vu, N., Partilla, J. S., Roth, B. L., Hufeisen, S. J., Compton-Toth, B. A., Birkes, J., Young, R., & Glennon, R. A. (2003). "In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates." Journal of Pharmacology and Experimental Therapeutics, 307(1), 138-145. URL:[Link]

Deciphering the Neuropharmacology of (2S)-2-Methyl-6-Phenylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Monoamine Transporter Modulation, Structural Activity Relationships, and Experimental Validation

Executive Summary

The morpholine scaffold has long been a cornerstone in neuropharmacology, most notably represented by the legacy anorectic agent phenmetrazine (3-methyl-2-phenylmorpholine) and the atypical antidepressant bupropion[1][2]. Recently, structural isomers—specifically (2S)-2-methyl-6-phenylmorpholine derivatives —have emerged as highly tunable modulators of the solute carrier 6 (SLC6) family of monoamine transporters[3].

Unlike their predecessors, which often suffered from high abuse liability or narrow therapeutic windows, (2S)-2-methyl-6-phenylmorpholine analogs can be synthetically directed to function either as monoamine reuptake inhibitors or substrate-type releasing agents [4]. By modulating the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), these compounds hold significant therapeutic promise for treating obesity, substance use disorders (addiction), and treatment-resistant depression[3][5].

This whitepaper provides an in-depth analysis of the mechanism of action of these derivatives, outlines the critical structure-activity relationships (SAR) governing their pharmacology, and establishes rigorously validated experimental protocols for evaluating their in vitro efficacy.

Structural Pharmacology and Stereochemical Nuance

The pharmacological identity of phenylmorpholines is strictly dictated by spatial geometry. Phenmetrazine features the methyl group at the 3-position and the phenyl ring at the 2-position[1]. In contrast, the 2-methyl-6-phenylmorpholine scaffold shifts these substituents, fundamentally altering how the molecule docks into the orthosteric binding site (S1) of monoamine transporters[3].

The Role of the (2S) Configuration

The S1 binding site of DAT, NET, and SERT is highly stereoselective, characterized by a hydrophobic pocket (accommodating the aryl ring) and a critical aspartate residue (e.g., Asp79 in human DAT) that forms an ionic bond with the basic morpholine nitrogen.

  • Aryl Orientation: The 6-phenyl group must adopt an equatorial conformation to optimally engage in π−π stacking with transmembrane domain (TMD) phenylalanine residues.

  • Methyl Sterics: The (2S)-methyl group provides a steric bulk that restricts the conformational flexibility of the morpholine ring. This specific stereocenter stabilizes the molecule in a conformation that mimics endogenous monoamines, allowing it to act as a substrate (releaser) or, with further aryl substitutions, as a pore-blocker (reuptake inhibitor)[4].

Mechanism of Action: Reuptake Inhibition vs. Substrate Release

The therapeutic application of a (2S)-2-methyl-6-phenylmorpholine derivative—whether for depression or addiction replacement therapy—depends entirely on its interaction state with the transporter[3].

  • Reuptake Inhibition: Bulky substitutions on the 6-phenyl ring (e.g., 3',4'-dichloro) prevent the molecule from translocating through the transporter pore. The compound binds to the outward-open conformation of DAT/NET/SERT, trapping the transporter and preventing the clearance of endogenous synaptic monoamines[4].

  • Substrate-Type Release: Unsubstituted or lightly substituted analogs act as "pseudo-neurotransmitters." They bind the transporter, induce a conformational shift to the inward-open state, and are translocated into the presynaptic cytosol. Once inside, they disrupt the vesicular monoamine transporter (VMAT2), causing cytosolic accumulation of dopamine/norepinephrine, which forces the membrane transporters to operate in reverse, actively pumping neurotransmitters into the synapse[5].

MoA Drug (2S)-2-methyl-6- phenylmorpholine DAT Monoamine Transporter (DAT/NET/SERT) Drug->DAT Binds/Inhibits Reuptake Drug->DAT Substrate Translocation VMAT2 Vesicular Monoamine Transporter (VMAT2) Drug->VMAT2 Cytosolic Release Synapse Synaptic Cleft (Increased Monoamines) DAT->Synapse Accumulation of DA/NE/5-HT VMAT2->Synapse Reverse Transport

Fig 1. Dual mechanism of (2S)-2-methyl-6-phenylmorpholines via reuptake inhibition and VMAT2 release.

Quantitative Pharmacological Profiling

To contextualize the efficacy of these derivatives, we must evaluate their binding affinities and inhibitory concentrations ( IC50​ ). The table below summarizes representative pharmacological data for the scaffold, demonstrating how targeted substitutions shift the molecule from a selective DA/NE releaser (like phenmetrazine) to a broad-spectrum Triple Reuptake Inhibitor (SNDRI)[1][4].

Table 1: Representative Transporter Inhibition Profiles ( IC50​ in nM)

Compound / DerivativeDAT IC50​ NET IC50​ SERT IC50​ Primary MechanismTarget Indication
Phenmetrazine (Control)13050>10,000DA/NE ReleaserObesity (Historical)
(2S)-2-methyl-6-phenylmorpholine~150~80~4,500DA/NE Releaser / InhibitorStimulant Use Disorder
3'-Chloro-(2S)-derivative~45~30~120SNDRI (Reuptake Inhibitor)Major Depression
3'-Fluoro-(2S)-derivative~90~60~800Dual DA/NE InhibitorADHD / Pre-obesity

Note: Lower IC50​ values indicate higher potency at the respective transporter.

Experimental Workflows: Validating Transporter Pharmacology

To accurately classify a novel (2S)-2-methyl-6-phenylmorpholine derivative, researchers must utilize a self-validating in vitro assay system. We utilize rat brain synaptosomes rather than transfected HEK293 cells. Causality: Synaptosomes preserve the endogenous intracellular machinery, including VMAT2 and native lipid rafts, which are critical for distinguishing true reuptake inhibitors from substrate-type releasing agents.

Protocol: Radioligand Uptake Inhibition Assay

This protocol quantifies the ability of the morpholine derivative to block the uptake of tritiated monoamines ( [3H] -DA, [3H] -NE, or [3H] -5-HT).

Step 1: Synaptosome Preparation

  • Euthanize male Sprague-Dawley rats and rapidly dissect the striatum (for DAT) and cortex (for NET/SERT).

  • Homogenize tissue in ice-cold 0.32 M sucrose buffer to maintain osmotic balance and prevent premature vesicle lysis.

  • Centrifuge at 1,000 × g for 10 mins to remove cellular debris. Centrifuge the supernatant at 12,000 × g for 20 mins to isolate the P2 synaptosomal pellet. Resuspend in Krebs-Ringer phosphate buffer.

Step 2: Assay Setup & Self-Validation Controls

  • Total Binding (TB): Buffer + Synaptosomes + Radioligand.

  • Non-Specific Binding (NSB): Buffer + Synaptosomes + Radioligand + 10 µM Indatraline (a potent non-selective inhibitor). Causality: NSB must be subtracted from all data points to ensure the signal measured is exclusively transporter-mediated. A signal-to-noise ratio (TB/NSB) of < 3 invalidates the assay run.

Step 3: Incubation and Filtration

  • Pre-incubate synaptosomes with varying concentrations of the (2S)-derivative (0.1 nM to 10 µM) for 15 minutes at 37°C.

  • Add 5 nM of the respective radioligand ( [3H] -DA, [3H] -NE, or [3H] -5-HT) and incubate for exactly 5 minutes. Causality: A short 5-minute window ensures we are measuring initial uptake velocity ( V0​ ) before equilibrium is reached or significant reverse transport occurs.

  • Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific radioligand adhesion).

Step 4: Quantification

  • Wash filters three times with 3 mL of ice-cold buffer to remove unbound radioligand.

  • Transfer filters to vials, add liquid scintillation cocktail, and quantify retained radioactivity (DPM) using a Liquid Scintillation Counter.

Workflow Step1 1. Synaptosome Preparation (Preserves VMAT2/Native State) Step2 2. NSB Control Validation (Add 10 µM Indatraline) Step1->Step2 Step3 3. Compound Incubation (0.1 nM - 10 µM Derivative) Step2->Step3 Step4 4. Radioligand Addition ([3H]-DA, [3H]-5-HT, [3H]-NE) Step3->Step4 Step5 5. Rapid Filtration & Wash (GF/B Filters, Ice-Cold Buffer) Step4->Step5 Step6 6. Scintillation Counting (Quantify Uptake Inhibition) Step5->Step6

Fig 2. Step-by-step workflow for the self-validating radioligand uptake inhibition assay.

Therapeutic Implications

The nuanced pharmacology of (2S)-2-methyl-6-phenylmorpholine derivatives opens several distinct therapeutic avenues:

  • Obesity and Pre-Obesity: By promoting DA and NE signaling, these compounds suppress appetite and increase basal metabolic rate. Modifying the scaffold to eliminate SERT activity while maintaining DAT/NET inhibition mimics the efficacy of phendimetrazine without the severe cardiovascular liabilities associated with serotonergic fenfluramine derivatives[3][4].

  • Addiction Replacement Therapy: Substrate-type releasers with slow onset and long half-lives can act as agonist replacement therapies for cocaine or methamphetamine dependence[2]. By providing a basal level of dopamine release, they prevent withdrawal cravings while blocking the binding sites required for the euphoric "rush" of illicit stimulants.

  • Treatment-Resistant Depression: Derivatives engineered with 3'-chloro or 4'-fluoro substitutions exhibit potent Triple Reuptake Inhibitor (SNDRI) profiles. By elevating serotonin, dopamine, and norepinephrine simultaneously, they address both the anhedonia (DA) and mood dysregulation (5-HT) characteristic of severe depression[3][4].

References

  • 3-Fluorophenmetrazine - Grokipedia. Grokipedia. Retrieved from: [Link]

  • US20130203752A1 - Phenylmorpholines and analogues thereof. Google Patents.
  • WO2010121022A1 - Monoamine reuptake inhibitors. Google Patents.
  • Patent Application Publication US 2013/0203752 A1. Googleapis. Retrieved from:[Link]

  • United States Patent - Phenylmorpholines and analogues thereof. Googleapis. Retrieved from:[Link]

Sources

metabolic pathways of (2S)-2-methyl-6-phenylmorpholine in animal models

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Metabolic Pathways of (2S)-2-methyl-6-phenylmorpholine in Animal Models

Authored by: A Senior Application Scientist

Introduction

(2S)-2-methyl-6-phenylmorpholine is a chiral molecule belonging to the substituted morpholine class of compounds. While specific metabolic data for this particular stereoisomer is not extensively documented in public literature, its structural motifs—a secondary amine within a morpholine ring, a methyl group, and a phenyl group—allow for a predictive analysis of its biotransformation based on well-established metabolic pathways for analogous structures. Understanding the metabolic fate of such compounds is a cornerstone of drug development, directly influencing their pharmacokinetic profile, efficacy, and potential for toxicity.

This guide provides a comprehensive overview of the predicted . It is designed for researchers, scientists, and drug development professionals, offering both a theoretical framework grounded in established biochemical principles and practical, field-proven experimental workflows for empirical validation. We will explore the enzymatic systems likely involved, the expected chemical transformations, and the methodologies required to elucidate and quantify these processes.

Part 1: Predicted Metabolic Pathways of (2S)-2-methyl-6-phenylmorpholine

The metabolism of xenobiotics like (2S)-2-methyl-6-phenylmorpholine is primarily categorized into Phase I (functionalization) and Phase II (conjugation) reactions. These transformations are catalyzed by a variety of enzymes, predominantly from the cytochrome P450 (CYP) superfamily, as well as flavin-containing monooxygenases (FMOs), and various transferases.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH), which typically increases the polarity of the molecule and prepares it for Phase II conjugation. For (2S)-2-methyl-6-phenylmorpholine, the primary sites for Phase I metabolism are the phenyl ring, the morpholine ring, and the methyl group.

  • Aromatic Hydroxylation: The phenyl group is a prime target for hydroxylation, a reaction commonly mediated by CYP enzymes such as CYP2D6 and CYP3A4. This can occur at the ortho-, meta-, or para-positions, with the para-position often being favored due to steric accessibility. The resulting phenolic metabolites are then readily available for Phase II conjugation.

  • Morpholine Ring Oxidation: The morpholine ring itself can undergo several oxidative transformations.

    • N-Dealkylation: While (2S)-2-methyl-6-phenylmorpholine is a secondary amine, this pathway is less likely than for N-alkylated morpholines. However, oxidative cleavage of the C-N bond is a possibility.

    • Ring Opening: More extensive metabolism can lead to the oxidative cleavage of the morpholine ring, yielding more polar, linear metabolites. This often involves initial hydroxylation at a carbon adjacent to the nitrogen or oxygen atom, followed by bond scission.

  • Aliphatic Hydroxylation: The methyl group at the 2-position can be hydroxylated to form a primary alcohol. This reaction is also typically catalyzed by CYP enzymes. The resulting hydroxymethyl derivative can be further oxidized to an aldehyde and then a carboxylic acid.

The following diagram illustrates the predicted Phase I metabolic pathways.

G cluster_phase1 Phase I Metabolism cluster_hydroxylation Aromatic Hydroxylation (CYP450) cluster_aliphatic Aliphatic Hydroxylation (CYP450) cluster_ring Morpholine Ring Oxidation parent (2S)-2-methyl-6-phenylmorpholine para_hydroxy para-hydroxyphenyl Metabolite parent->para_hydroxy ortho_hydroxy ortho-hydroxyphenyl Metabolite parent->ortho_hydroxy hydroxymethyl Hydroxymethyl Metabolite parent->hydroxymethyl ring_opened Ring-Opened Metabolites parent->ring_opened carboxylic_acid Carboxylic Acid Metabolite hydroxymethyl->carboxylic_acid Oxidation G cluster_combined Integrated Metabolic Pathway parent (2S)-2-methyl-6-phenylmorpholine phase1_metabolite Hydroxylated Metabolites (Phase I) parent->phase1_metabolite CYP450 Oxidation glucuronide Glucuronide Conjugates (Phase II) phase1_metabolite->glucuronide UGT Conjugation sulfate Sulfate Conjugates (Phase II) phase1_metabolite->sulfate SULT Conjugation

Caption: Integrated Phase I and Phase II metabolic pathways.

Part 2: Experimental Workflows for Metabolic Profiling

A robust understanding of a compound's metabolism requires a multi-pronged experimental approach, combining in vitro and in vivo studies. This section details the standard workflows for elucidating the metabolic pathways of a novel compound like (2S)-2-methyl-6-phenylmorpholine.

In Vitro Metabolic Studies

In vitro systems provide a controlled environment to identify potential metabolites and the enzymes responsible for their formation.

2.1.1 Experimental Protocol: Incubation with Liver Microsomes

Liver microsomes are a rich source of CYP enzymes and are a standard tool for preliminary metabolic screening.

Objective: To identify Phase I metabolites of (2S)-2-methyl-6-phenylmorpholine.

Materials:

  • (2S)-2-methyl-6-phenylmorpholine

  • Pooled liver microsomes from the animal species of interest (e.g., rat, mouse, dog, human)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Control compounds (e.g., a known substrate for major CYPs)

Procedure:

  • Preparation: Prepare a stock solution of (2S)-2-methyl-6-phenylmorpholine in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes). Include a negative control without the NADPH system.

  • Quenching: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to identify and quantify the parent compound and any metabolites.

2.1.2 Data Presentation: In Vitro Metabolite Profile

The results from such an experiment can be summarized in a table.

Metabolite IDProposed StructureMass Shift from ParentRelative Abundance (%)
M1para-hydroxyphenyl+16 Da55
M2Hydroxymethyl+16 Da25
M3Carboxylic Acid+30 Da10
M4Ring-Opened+34 Da5
Unchanged Parent(2S)-2-methyl-6-phenylmorpholine0 Da5
In Vivo Metabolic Studies

In vivo studies in animal models provide a complete picture of the absorption, distribution, metabolism, and excretion (ADME) of a compound.

2.2.1 Experimental Protocol: Pharmacokinetic and Metabolite Profiling in Rodents

Objective: To identify and quantify the metabolites of (2S)-2-methyl-6-phenylmorpholine in plasma, urine, and feces of a rodent model.

Procedure:

  • Dosing: Administer a single dose of (2S)-2-methyl-6-phenylmorpholine to a cohort of animals (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Sample Collection:

    • Plasma: Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dose. Process to obtain plasma.

    • Urine and Feces: House the animals in metabolic cages to collect urine and feces for 24-48 hours.

  • Sample Processing:

    • Plasma: Perform protein precipitation with acetonitrile.

    • Urine: Dilute and analyze directly or after enzymatic hydrolysis (with β-glucuronidase/sulfatase) to cleave conjugates.

    • Feces: Homogenize and extract with an appropriate solvent.

  • Analysis: Use LC-MS/MS to analyze the processed samples. High-resolution mass spectrometry can aid in the structural elucidation of unknown metabolites.

The following diagram illustrates the typical in vivo experimental workflow.

G cluster_invivo In Vivo Experimental Workflow dosing Dosing of Animal Model sample_collection Sample Collection (Plasma, Urine, Feces) dosing->sample_collection sample_processing Sample Processing (Extraction, Hydrolysis) sample_collection->sample_processing analysis LC-MS/MS Analysis sample_processing->analysis data_interpretation Metabolite Identification & Quantification analysis->data_interpretation

Caption: A standard workflow for in vivo metabolite profiling.

Part 3: Scientific Integrity and Trustworthiness

The protocols described are designed to be self-validating. The inclusion of negative controls (e.g., no NADPH in microsomal incubations) ensures that the observed metabolite formation is enzyme-dependent. The use of high-resolution mass spectrometry provides accurate mass measurements, which is critical for proposing elemental compositions of unknown metabolites. Furthermore, comparing the metabolite profiles across different in vitro systems (e.g., microsomes, hepatocytes) and in vivo models strengthens the confidence in the identified pathways.

Conclusion

References

  • Title: Cytochrome P450 Structure, Function, and Clinical Significance: A Review. Source: Current Drug Metabolism. URL: [Link]

  • Title: The UDP-Glucuronosyltransferase (UGT) Superfamily: A Key Player in Drug Metabolism and Detoxification. Source: Expert Opinion on Drug Metabolism & Toxicology. URL: [Link]

  • Title: In vitro and in vivo models for the investigation of drug metabolism. Source: Future Medicinal Chemistry. URL: [Link]

  • Title: High-Resolution Mass Spectrometry in Drug Metabolism and Pharmacokinetics. Source: Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]

Discovery and Stereoselective Synthesis of (2S)-2-methyl-6-phenylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,6-disubstituted morpholine scaffold is a privileged pharmacophore frequently discovered in libraries targeting central nervous system (CNS) pathways, particularly as monoamine reuptake inhibitors. Among these, (2S)-2-methyl-6-phenylmorpholine presents a unique synthetic challenge due to the precise spatial arrangement required at its C2 and C6 stereocenters. This whitepaper provides an in-depth technical analysis of the discovery context, conformational dynamics, and the evolution of stereoselective synthetic routes for this specific enantiomer, culminating in a highly validated, step-by-step synthetic protocol.

Discovery Context & Conformational Dynamics

During early drug discovery screening, morpholine derivatives are often prioritized for their favorable physicochemical properties, including high aqueous solubility and metabolic stability. The 2-methyl-6-phenylmorpholine derivative mimics the 3D pharmacophore of several endogenous neurotransmitters.

The biological activity of this scaffold is intrinsically linked to its conformational equilibrium. In the morpholine ring, substituents at the 2- and 6-positions strongly prefer to adopt a diequatorial arrangement to minimize 1,3-diaxial steric clashes. Consequently, the cis-isomer (specifically the (2S, 6R) configuration) is thermodynamically favored and structurally pre-organized for target binding. Synthesizing the pure (2S)-enantiomer requires absolute control over the C2 carbon during ring closure to prevent epimerization into the less stable trans-isomer.

Evolution of Synthetic Strategies

Historically, the synthesis of 2,6-disubstituted morpholines relied on classical Williamson etherifications or the cyclization of diols. These early routes were plagued by poor diastereomeric ratios (dr) and required tedious chiral resolution[1].

Recent advancements have introduced two superior paradigms:

  • Reductive Etherification : As demonstrated by , treating keto-alcohols with Lewis acids (e.g., FeCl₃) generates an oxocarbenium intermediate that undergoes highly diastereoselective reduction[2]. further validated this using iron-catalyzed C–O bond formation[3].

  • SL-PTC Epoxide Ring-Opening : The current gold standard, pioneered by , utilizes Solid-Liquid Phase Transfer Catalysis (SL-PTC) to sequentially open chiral epoxides, followed by regioselective sulfonylation and stereospecific SN2 cyclization[1].

RouteEvolution Classic Classical Williamson Etherification (Low dr, Epimerization) Reductive Reductive Etherification (Lewis Acid, Good dr) Classic->Reductive Modern SL-PTC Epoxide Opening (Stereospecific, High ee) Reductive->Modern

Evolution of 2,6-disubstituted morpholine synthesis from classical to modern stereospecific routes.

Rational Design: The Stereochemical Pathway

To synthesize cis-(2S, 6R)-2-methyl-6-phenylmorpholine, we must engineer a strict SN2 inversion at the C2 position. By starting with (R)-propylene oxide and (R)-styrene oxide , we generate an (R, R)-diol intermediate. Regioselective sulfonylation of the aliphatic C2-hydroxyl group sets the stage for intramolecular attack by the benzylic C6-alkoxide. This attack inverts the (R) center at C2 to an (S) configuration, yielding the desired (2S, 6R) geometry[1].

Stereocontrol cluster_0 Epoxide Ring Opening (SL-PTC) A (R)-Styrene Oxide C N,N-bis(2-hydroxyalkyl)tosylamide (R, R-diol) A->C TsNH2 B (R)-Propylene Oxide B->C D Regioselective O-Sulfonylation (Aliphatic C2-OH) C->D TrisCl, NaH E Intramolecular SN2 Cyclization (Inversion R -> S at C2) D->E KOH, SL-PTC F cis-(2S, 6R)-2-methyl- 6-phenylmorpholine E->F Mg/MeOH

Stereochemical pathway for cis-(2S, 6R)-2-methyl-6-phenylmorpholine synthesis via SN2 inversion.

Step-by-Step Experimental Methodology

The following protocol is engineered for maximum stereocontrol, integrating self-validating analytical checkpoints at every critical phase.

Phase 1: Synthesis of the (R,R)-Diol Precursor
  • Procedure : In a flame-dried flask, combine p-toluenesulfonamide (TsNH₂), K₂CO₃ (1.5 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq) in anhydrous toluene. Add (R)-styrene oxide (1.0 eq) and heat to 90°C. Once monoalkylation is complete, add (R)-propylene oxide (1.2 eq) and continue heating for 12 hours.

  • Causality : SL-PTC conditions (solid K₂CO₃ with TBAB) suppress the unwanted homopolymerization of epoxides while maximizing the nucleophilicity of the sulfonamide nitrogen, ensuring clean sequential ring opening.

  • Self-Validation : ¹H NMR of the crude must show two distinct secondary carbinol protons: a benzylic multiplet at ~4.8 ppm and an aliphatic multiplet at ~3.9 ppm.

Phase 2: Regioselective Monosulfonylation
  • Procedure : Dissolve the purified (R,R)-diol in anhydrous THF. Cool to 0°C and add NaH (1.2 eq). Stir for 30 minutes to form the oxydianion, then dropwise add 2,4,6-triisopropylbenzenesulfonyl chloride (TrisCl) (1.1 eq).

  • Causality : The extreme steric bulk of the TrisCl reagent is the lynchpin of this step. It forces chemoselective reaction at the less hindered aliphatic secondary alcohol (C2 precursor) over the bulkier benzylic alcohol (C6 precursor)[1].

  • Self-Validation : IR spectroscopy will show a significant reduction in the broad -OH stretch. ¹H NMR will reveal a distinct downfield shift of the C2-H proton due to the deshielding effect of the newly formed sulfonate ester.

Phase 3: Stereospecific Cyclization
  • Procedure : Treat the monosulfonate intermediate with powdered KOH (3.0 eq) and TBAB (0.1 eq) in toluene at 80°C for 4 hours. Quench with water and extract with EtOAc.

  • Causality : The benzylic alkoxide acts as an internal nucleophile, attacking the sulfonated C2 carbon. Because this proceeds via a strict SN2 mechanism, the (R) stereocenter at C2 is inverted to an (S) configuration. The resulting cis geometry is thermodynamically locked by the diequatorial preference of the methyl and phenyl groups[1].

  • Self-Validation : Diastereomeric ratio (dr) validation is critical here. ¹H NMR analysis should confirm a dr >99:1 by analyzing the large axial-axial coupling constants (J ≈ 10-11 Hz) of the protons at C3 and C5, confirming the chair conformation.

Phase 4: N-Tosyl Deprotection
  • Procedure : Suspend the N-tosyl morpholine in anhydrous methanol. Add freshly activated magnesium turnings (10 eq) and subject the mixture to ultrasonic irradiation at room temperature until the metal is entirely consumed.

  • Causality : Single-electron transfer (SET) from the active Mg surface selectively cleaves the robust S-N sulfonamide bond without epimerizing the stereocenters or cleaving the morpholine ether linkage.

  • Self-Validation : A ninhydrin stain on the TLC plate will turn intensely purple upon heating, confirming the successful unmasking of the free secondary amine.

Quantitative Route Comparison

The table below summarizes the quantitative performance metrics of the historical and modern synthetic routes for 2,6-disubstituted morpholines.

Synthetic StrategyCatalyst / ReagentStereocontrol MechanismTypical Yielddr (cis:trans)Scalability
Classical Williamson NaH / DihaloalkanesThermodynamic equilibration40–55%~ 1:1 to 3:1Low
Reductive Etherification FeCl₃ / Et₃SiHOxocarbenium intermediate75–85%> 90:10Moderate
SL-PTC Epoxide Opening TBAB / TrisClComplete SN2 inversion82–90%> 99:1High

References

  • Penso, M., Albanese, D., Landini, D., & Lupi, V. "Regioselective O-Sulfonylation of N,N-Bis(2-hydroxyalkyl)tosylamides as a Synthetic Key Step to Enantiopure Morpholines." Organic Letters, ACS Publications. URL:[Link]

  • Gharpure, S. J., & Prasad, J. K. "Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Thermodynamic Stability and Conformational Dynamics of (2S)-2-Methyl-6-phenylmorpholine Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholine ring is a privileged scaffold in central nervous system (CNS) drug discovery, prized for its favorable pKa, well-balanced lipophilicity, and unique conformational flexibility[1]. When functionalized at the C2 and C6 positions, the morpholine core introduces complex stereochemical dynamics that directly impact target binding affinity and pharmacokinetic profiles. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of (2S)-2-methyl-6-phenylmorpholine enantiomers and their diastereomeric counterparts, bridging theoretical conformational analysis with empirical validation protocols.

Stereochemical Landscape & Conformational Causality

To understand the thermodynamic stability of (2S)-2-methyl-6-phenylmorpholine, we must first delineate its stereochemical matrix. The molecule possesses two chiral centers (C2 and C6). Fixing the C2 position as (S) yields two possible diastereomers based on the configuration at C6: the (2S,6R) isomer and the (2S,6S) isomer.

The Role of A-Values in Thermodynamic Sinks

The thermodynamic stability of substituted six-membered heterocycles is governed by the minimization of 1,3-diaxial interactions. This is quantified by the conformational free energy (A-value) of the substituents.

  • Phenyl Group: Exhibits a high A-value ( 2.8 kcal/mol), strongly dictating that it must occupy an equatorial position to avoid severe steric clash with the axial protons at C4 and C2.

  • Methyl Group: Exhibits a moderate A-value ( 1.7 kcal/mol), also preferring the equatorial position.

In the (2S,6R) configuration, the stereocenters allow both the C2-methyl and C6-phenyl groups to adopt an equatorial-equatorial (e,e) conformation. This cis-relationship acts as the thermodynamic sink of the system.

Conversely, the (2S,6S) configuration forces a trans-relationship. Because the phenyl group's A-value (2.8 kcal/mol) dominates the methyl group's A-value (1.7 kcal/mol), the ring flips to place the phenyl group equatorial and the methyl group axial (a,e) . The energy penalty of this diastereomer relative to the (2S,6R) isomer is approximately equal to the A-value of the methyl group ( ΔG≈+1.7 kcal/mol).

Because enantiomers possess identical thermodynamic stabilities in an achiral environment, the (2R,6S) enantiomer perfectly mirrors the stability of the (2S,6R) isomer, while the (2R,6R) enantiomer mirrors the (2S,6S) isomer.

ConformationalEquilibrium Sub1 (2S,6R)-cis Equatorial-Equatorial Thermodynamic Sink Sub3 (2R,6S)-cis Equatorial-Equatorial Enantiomer of (2S,6R) Sub1->Sub3 Enantiomeric Pair (ΔG = 0) Sub2 (2S,6S)-trans Axial-Equatorial Kinetic/Higher Energy Sub2->Sub1 Epimerization (ΔG ≈ -1.7 kcal/mol) Sub4 (2R,6R)-trans Equatorial-Axial Enantiomer of (2S,6S) Sub2->Sub4 Enantiomeric Pair (ΔG = 0) Sub4->Sub3 Epimerization (ΔG ≈ -1.7 kcal/mol)

Thermodynamic relationships and epimerization pathways of 2-methyl-6-phenylmorpholine stereoisomers.

Quantitative Data Presentation

The table below summarizes the theoretical thermodynamic parameters for the stereoisomers of 2-methyl-6-phenylmorpholine at 298K, demonstrating why synthetic pathways naturally funnel toward the cis configurations under thermodynamic control[2].

IsomerConfigurationPreferred ConformationRelative ΔG (kcal/mol)Boltzmann Population (298K)Stability Classification
(2S,6R) cisEquatorial-Equatorial (e,e)0.0 47.5%Global Minimum (Stable)
(2R,6S) cisEquatorial-Equatorial (e,e)0.0 47.5%Global Minimum (Stable)
(2S,6S) transAxial-Equatorial (a,e)+1.7 2.5%Local Minimum (Kinetic)
(2R,6R) transEquatorial-Axial (e,a)+1.7 2.5%Local Minimum (Kinetic)

Experimental Protocols for Thermodynamic Evaluation

To rigorously validate the thermodynamic stability of these enantiomers, a dual-pronged approach utilizing Density Functional Theory (DFT) and empirical thermodynamically-controlled cyclization is required. Morpholines are typically synthesized from oxiranes and aziridines[3]; however, to prove thermodynamic preference, we utilize a reversible cyclization protocol.

Protocol A: Computational DFT Workflow

Self-validating logic: Empirical data must be benchmarked against high-level quantum mechanical models to rule out solvent-specific kinetic trapping.

  • Conformational Searching: Execute a Monte Carlo multiple-minimum (MCMM) search using the OPLS4 force field to generate all possible ring-puckering and rotameric states for both the (2S,6R) and (2S,6S) isomers.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d,p) level of theory in a vacuum.

  • Single-Point Energy Calculation: Refine the electronic energies using a higher-tier functional, M06-2X/def2-TZVP, incorporating the SMD (Solvation Model based on Density) for methanol to simulate the experimental cyclization environment.

  • Thermodynamic Extraction: Calculate the Gibbs free energy ( ΔG ) at 298.15 K and 1 atm, confirming the 1.7 kcal/mol gap between the (e,e) and (a,e) states.

Protocol B: Thermodynamically Controlled Cyclization & Analysis

Self-validating logic: By subjecting an acyclic precursor to highly reversible cyclization conditions, the system will autonomously equilibrate to the lowest energy state, overriding any kinetic preferences[4].

  • Reversible Cyclization: Dissolve 1 mmol of the acyclic precursor, 1-((2-hydroxy-2-phenylethyl)amino)propan-2-ol, in 10 mL of anhydrous toluene. Add 0.2 equivalents of p-toluenesulfonic acid (PTSA).

  • Equilibration: Reflux the mixture at 110°C using a Dean-Stark apparatus for 24 hours. The high temperature and continuous removal of water ensure the etherification is highly reversible, allowing the trans isomers to ring-open and re-close into the thermodynamically stable cis isomers.

  • NMR Conformational Analysis: Isolate the product and perform 2D NOESY NMR (Nuclear Overhauser Effect Spectroscopy) in CDCl 3​ .

    • Causality Check: A strong NOE cross-peak between the axial protons at C2, C4, and C6 confirms that both the methyl and phenyl groups are equatorial, validating the (2S,6R) / (2R,6S) structural assignment.

  • Chiral Resolution: Inject the purified cis-mixture into a Chiralcel OD-H HPLC column (Hexane/Isopropanol 90:10, 1.0 mL/min) to separate and quantify the (2S,6R) and (2R,6S) enantiomers.

ExperimentalWorkflow Step1 Reversible Acid-Catalyzed Cyclization (110°C) Step2 Thermodynamic Equilibration Step1->Step2 Step3 2D NOESY NMR (e,e Conformation Check) Step2->Step3 Step4 Chiral HPLC Enantiomeric Resolution Step3->Step4

Step-by-step experimental workflow for the thermodynamic equilibration and analysis of morpholines.

Conclusion

The thermodynamic stability of (2S)-2-methyl-6-phenylmorpholine is fundamentally dictated by the severe steric penalty of forcing a bulky phenyl ring into an axial position. Consequently, the (2S,6R) diastereomer (and its (2R,6S) enantiomer) act as deep thermodynamic sinks. Understanding this energy landscape is critical for drug development professionals, as it dictates the synthetic strategies required to isolate specific enantiomers without risking spontaneous epimerization or low yields due to kinetic trapping.

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (2S)-2-Methyl-6-phenylmorpholine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

Substituted morpholines are privileged scaffolds in medicinal chemistry, highly valued for their balanced lipophilic-hydrophilic profile, favorable metabolic stability, and predictable chair-like conformation. Specifically, 2,6-disubstituted morpholines like (2S)-2-methyl-6-phenylmorpholine are critical pharmacophores in the development of neurological and psychiatric therapeutics.

The primary synthetic challenge in constructing asymmetric 2,6-disubstituted morpholines lies in achieving absolute stereocontrol and regiocontrol. Traditional methods, such as the direct cyclization of diols with strong acids, often proceed via carbocation intermediates (SN1), leading to racemization at the benzylic position and poor diastereomeric ratios.

To bypass these limitations, this protocol utilizes a highly controlled, five-step linear sequence. We employ regioselective epoxide ring-opening to establish the (2S)-methyl stereocenter, followed by N-alkylation with phenacyl bromide. The critical C6 stereocenter is established via Noyori Asymmetric Transfer Hydrogenation (ATH) of the resulting ketone, ensuring high enantiomeric excess. Finally, an SN2-driven intramolecular cyclization guarantees inversion of stereochemistry at the activated benzylic position, yielding the target morpholine with >98% enantiomeric purity.

Synthetic Workflow & Logical Architecture

MorpholineSynthesis N1 Step 1: Epoxide Ring Opening (S)-Propylene Oxide + Benzylamine N2 Step 2: N-Alkylation Phenacyl Bromide Addition N1->N2 Regiocontrol (Primary Attack) N3 Step 3: Asymmetric Transfer Hydrogenation RuCl[(S,S)-TsDPEN](p-cymene) N2->N3 Keto-Alcohol Formation N4 Step 4: Mesylation & Cyclization Intramolecular SN2 (Inversion) N3->N4 Diastereoselective Reduction N5 Step 5: N-Debenzylation H2, Pd/C N4->N5 Stereospecific Ring Closure

Fig 1. Five-step stereoselective synthesis workflow for (2S)-2-methyl-6-phenylmorpholine.

Quantitative Data & Expected Outcomes

The following table summarizes the expected yields, reaction times, and critical quality attributes (CQAs) for each intermediate in the validated workflow.

StepIntermediate GeneratedYield (%)Reaction TimePurity / ee (%)Self-Validation Checkpoint
1 (S)-1-(Benzylamino)propan-2-ol92%12 h>99% (ee)TLC Rf = 0.45 (DCM/MeOH 9:1)
2 Keto-alcohol precursor85%4 hN/A1H NMR: Ketone α-protons at δ 4.1 ppm
3 (1S, 2S)-Diol intermediate90%16 h>98% (de)Chiral HPLC; Disappearance of C=O in IR
4 N-Benzyl-(2S,6R)-morpholine78%8 h>98% (ee)1H NMR: Axial-axial coupling (~10.5 Hz)
5 (2S)-2-Methyl-6-phenylmorpholine95%6 h>98% (ee)LC-MS: [M+H]+ = 178.1

Step-by-Step Experimental Protocols

Step 1: Regioselective Epoxide Ring-Opening

Causality: Benzylamine is chosen as the nucleophile because it serves a dual purpose: it opens the epoxide regioselectively at the less sterically hindered terminal carbon, and it acts as a robust protecting group that prevents over-alkylation in subsequent steps.

  • Setup: In a flame-dried 250 mL round-bottom flask under an inert argon atmosphere, dissolve benzylamine (1.05 equiv, 50 mmol) in anhydrous ethanol (100 mL).

  • Addition: Cool the solution to 0 °C. Add (S)-propylene oxide (1.0 equiv, 47.6 mmol) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and heat the mixture to 60 °C for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure. Purify via flash column chromatography (Silica gel, DCM/MeOH 95:5) to yield (S)-1-(benzylamino)propan-2-ol as a pale yellow oil.

Step 2: N-Alkylation with Phenacyl Bromide

Causality: Using phenacyl bromide instead of styrene oxide ensures strict regiocontrol. Direct ring-opening of styrene oxide often yields a mixture of regioisomers due to the SN1-like character of the benzylic position.

  • Setup: Dissolve the (S)-1-(benzylamino)propan-2-ol (40 mmol) in anhydrous acetonitrile (80 mL).

  • Reagents: Add anhydrous K2CO3 (2.0 equiv, 80 mmol) and stir for 10 minutes at room temperature.

  • Addition: Slowly add a solution of 2-bromo-1-phenylethanone (phenacyl bromide, 1.05 equiv, 42 mmol) in acetonitrile (20 mL) dropwise to prevent exothermic side reactions.

  • Reaction: Stir at room temperature for 4 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The product should appear as a UV-active spot at Rf ~0.6.

  • Workup: Filter the suspension to remove inorganic salts, concentrate the filtrate, and purify via chromatography to isolate the keto-alcohol.

Step 3: Noyori Asymmetric Transfer Hydrogenation (ATH)

Causality: Standard reduction with NaBH4 would yield a ~1:1 mixture of diastereomers. By employing the , we dictate the stereochemistry of the benzylic alcohol. Using the (S,S)-catalyst yields the (S)-alcohol, which is required so that the subsequent SN2 cyclization (which inverts the stereocenter) yields the desired (6R) or (6S) configuration depending on target specifications.

  • Setup: In a Schlenk flask, dissolve the keto-alcohol (30 mmol) in anhydrous dichloromethane (60 mL).

  • Catalyst: Add RuCl (0.5 mol%) and a pre-mixed solution of formic acid/triethylamine (5:2 azeotrope, 10 mL).

  • Reaction: Stir at 30 °C for 16 hours under argon.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM (3 × 50 mL), dry over Na2SO4, and concentrate. The resulting (1S, 2S)-diol is typically pure enough (>98% de) to be used directly in the next step.

Step 4: Stereospecific Intramolecular Cyclization

Causality: To form the morpholine ring, the benzylic alcohol must be converted into a good leaving group. Mesyl chloride (MsCl) selectively activates the benzylic secondary alcohol over the aliphatic secondary alcohol due to the higher acidity and lower steric hindrance of the benzylic position in this specific conformation, promoting an intramolecular SN2 displacement by the aliphatic hydroxyl oxygen. This ensures complete inversion of stereochemistry.

  • Setup: Dissolve the diol (25 mmol) in anhydrous THF (100 mL) and cool to 0 °C.

  • Activation: Add triethylamine (2.5 equiv, 62.5 mmol) followed by the dropwise addition of methanesulfonyl chloride (1.1 equiv, 27.5 mmol). Stir at 0 °C for 1 hour.

  • Cyclization: Add sodium hydride (60% dispersion in mineral oil, 2.5 equiv) in small portions. Allow the reaction to warm to room temperature, then reflux at 65 °C for 7 hours.

  • Validation: Analyze the crude mixture via 1H NMR. The formation of the morpholine ring is confirmed by the presence of characteristic axial-axial coupling constants (J ≈ 10.5 Hz) for the ring protons, validating the chair conformation.

  • Workup: Quench carefully with water, extract with EtOAc, and purify via column chromatography to yield the N-benzyl protected morpholine.

Step 5: Global N-Debenzylation

Causality: Hydrogenolysis cleanly removes the N-benzyl protecting group without affecting the ether linkage or the established chiral centers.

  • Setup: Dissolve the N-benzyl morpholine (15 mmol) in MS-grade methanol (50 mL).

  • Catalyst: Add 10% Pd/C (10 wt%, 1.5 g) carefully under a stream of argon.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 6 hours.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite cake with excess methanol.

  • Final Isolation: Concentrate the filtrate under reduced pressure to yield the pure (2S)-2-methyl-6-phenylmorpholine as a pale-yellow oil/solid.

References

  • Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society.[Link]

  • Gharpure, S. J., Kalita, D., Somani, S., & Pal, J. (2024). Deciphering substitution effects on reductive hydroalkoxylation of alkynyl aminols for stereoselective synthesis of morpholines and 1,4-oxazepanes. Organic & Biomolecular Chemistry.[Link]

  • Albanese, D., Landini, D., Penso, M., & Salsa, M. (2016). Regioselective O-Sulfonylation of N,N-Bis(2-hydroxyalkyl)tosylamides as a Synthetic Key Step to Enantiopure Morpholines. Organic Letters.[Link]

Application Note: Protocols for the Chiral Resolution of 2-Methyl-6-phenylmorpholine and Isolation of the (2S) Isomer

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chiral resolution of racemic 2-methyl-6-phenylmorpholine to isolate the therapeutically significant (2S) isomer. The morpholine scaffold is a privileged structure in medicinal chemistry, and obtaining enantiomerically pure isomers is often critical for optimizing pharmacological activity and minimizing off-target effects.[1] This guide details two robust and scalable methodologies: classical diastereomeric salt crystallization and enzymatic kinetic resolution. Each protocol is presented with a step-by-step workflow, an explanation of the underlying scientific principles, and methods for analytical validation.

Introduction: The Importance of Chiral Separation

The separation of racemic mixtures into their constituent enantiomers is a critical process in the pharmaceutical industry, as stereoisomers of a drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[2] 2-Methyl-6-phenylmorpholine is a key chiral building block whose stereochemistry can profoundly influence its biological activity, analogous to related compounds like phenmetrazine. This guide focuses on the isolation of the (2S) enantiomer, providing field-proven protocols to achieve high enantiomeric purity.

The primary strategies discussed are:

  • Diastereomeric Salt Crystallization: A classical, robust, and highly scalable method that involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts with different solubilities.[3][4]

  • Enzymatic Kinetic Resolution: A highly selective biocatalytic method where an enzyme preferentially acylates one enantiomer, allowing for the separation of the unreacted enantiomer.[5][6]

Methodology 1: Diastereomeric Salt Crystallization

This classical resolution technique remains one of the most economical and scalable methods for resolving chiral amines.[4][7] The core principle is the reaction of the racemic base (2-methyl-6-phenylmorpholine) with an enantiomerically pure chiral acid. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have distinct physicochemical properties, most notably different solubilities in a given solvent, which allows for their separation via fractional crystallization.[8]

Rationale and Selection of Resolving Agent

The success of this method is highly dependent on the choice of the chiral resolving agent and the crystallization solvent.[8] For basic amines like 2-methyl-6-phenylmorpholine, chiral carboxylic acids and sulfonic acids are effective. The selection process is often empirical, requiring screening of several candidates.[9]

Table 1: Comparison of Common Chiral Resolving Agents for Amines

Chiral Resolving AgentStructure TypeKey AdvantagesConsiderations
(+)-Dibenzoyl-D-tartaric acid (DBTA) C2-symmetric dicarboxylic acidWidely used, often forms highly crystalline salts, good for aromatic amines.[9]Can be more expensive than simple tartaric acid.
L-(+)-Tartaric Acid C2-symmetric dicarboxylic acidInexpensive, readily available, widely documented.[8]May require more optimization of solvent systems.
(S)-(+)-Mandelic Acid α-hydroxy carboxylic acidOften provides high enantiomeric excess in a single crystallization.[8]Less acidic than sulfonic acids.
(1S)-(+)-10-Camphorsulfonic Acid Sulfonic acidStrong acid, effective for weakly basic amines, rigid structure can aid in crystal packing.[3][10]Can be more difficult to remove during the liberation step.

For this protocol, we will detail the use of (+)-Dibenzoyl-D-tartaric acid (DBTA) , a frequently successful agent for resolving substituted amines.

Experimental Workflow: Diastereomeric Salt Crystallization

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Free Amine racemate Racemic (±)-2-methyl- 6-phenylmorpholine dissolve Dissolve with Heating racemate->dissolve agent (+)-Dibenzoyl-D-tartaric Acid (DBTA) agent->dissolve solvent Solvent (e.g., Methanol/Water) solvent->dissolve cool Slow Cooling & Crystallization dissolve->cool filtration Filtration cool->filtration crystals Crystals of Less Soluble Diastereomeric Salt ((2S)-Amine • (+)-DBTA) filtration->crystals mother_liquor Mother Liquor (Enriched in (2R)-Amine • (+)-DBTA) filtration->mother_liquor extraction Solvent Extraction (e.g., Ethyl Acetate) crystals->extraction base Aqueous Base (e.g., 2M NaOH) base->extraction product Pure (2S)-Isomer extraction->product

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Detailed Protocol

Materials:

  • Racemic (±)-2-methyl-6-phenylmorpholine

  • (+)-Dibenzoyl-D-tartaric acid (DBTA)

  • Methanol (ACS Grade)

  • Deionized Water

  • 2 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (ACS Grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator, filtration apparatus, pH paper

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 2-methyl-6-phenylmorpholine in 100 mL of methanol.

    • In a separate flask, dissolve an equimolar amount of (+)-Dibenzoyl-D-tartaric acid in 50 mL of methanol.

    • Warm both solutions gently (to ~50°C) to ensure complete dissolution.

    • Slowly add the DBTA solution to the amine solution with constant stirring.

    • If the solution remains clear, slowly add deionized water dropwise until persistent turbidity is observed, then add a few drops of methanol to redissolve, creating a saturated solution.[11]

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature without disturbance. Seeding with a small crystal of the desired diastereomeric salt can promote selective crystallization.[12]

    • Once crystal formation is evident, store the flask at 4°C for 12-24 hours to maximize yield.

    • Isolate the precipitated crystals by vacuum filtration, washing the filter cake with a small amount of cold methanol to remove the mother liquor.[12]

    • Dry the crystals under vacuum to a constant weight. At this stage, a sample can be taken to determine diastereomeric purity and confirm the configuration if necessary.

  • Liberation of the (2S)-Amine:

    • Dissolve the dried diastereomeric salt in a minimal amount of water.

    • Transfer the solution to a separatory funnel and add 2 M NaOH solution dropwise with swirling until the pH of the aqueous layer is >11.[11] This neutralizes the tartaric acid and liberates the free amine.

    • Extract the liberated (2S)-2-methyl-6-phenylmorpholine into ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (2S)-isomer.

    • Determine the yield and assess the enantiomeric excess (e.e.) using Chiral HPLC (see Section 4). Further purification can be achieved by recrystallization of the free base or its hydrochloride salt if the desired e.e. is not met.[13]

Methodology 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic resolutions offer exceptional selectivity under mild reaction conditions.[14] A kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst—in this case, an enzyme. For resolving amines, lipases are commonly used to catalyze the enantioselective acylation of the amine.[6] One enantiomer is converted to an amide, while the other remains largely unreacted, allowing for their separation.

Rationale and Enzyme Selection

Lipases, particularly Candida antarctica Lipase B (CAL-B), are highly effective for the kinetic resolution of primary and secondary amines.[15][16] The enzyme's active site preferentially binds one enantiomer, leading to its rapid acylation, while the other enantiomer is acylated much more slowly or not at all. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted amine and the acylated product.

Table 2: Key Parameters for Enzymatic Kinetic Resolution

ParameterSelectionRationale
Enzyme Candida antarctica Lipase B (CAL-B, often immobilized)High enantioselectivity for a broad range of amines; robust in organic solvents.[15]
Acyl Donor Ethyl acetate or Isopropyl acetateActs as both the solvent and the acylating agent, driving the reaction forward. Simple esters are effective and easy to remove.[15]
Solvent Aprotic organic solvent (e.g., Toluene, THF) or neat acyl donorProvides a non-aqueous environment required for acylation to dominate over hydrolysis.
Temperature 30 - 45 °CBalances reaction rate with enzyme stability and selectivity.
Experimental Workflow: Enzymatic Kinetic Resolution

cluster_0 Step 1: Enzymatic Acylation cluster_1 Step 2: Separation (~50% Conversion) racemate Racemic (±)-2-methyl- 6-phenylmorpholine reaction Stir at 40°C Monitor Conversion racemate->reaction enzyme Immobilized Lipase (e.g., CAL-B) enzyme->reaction acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction filtration Filter to Remove Enzyme reaction->filtration separation Chromatographic Separation (e.g., Column Chromatography) filtration->separation unreacted Unreacted (2S)-Amine separation->unreacted acylated Acylated (2R)-Amide separation->acylated

Caption: Workflow for enzymatic kinetic resolution of a racemic amine.

Detailed Protocol

Materials:

  • Racemic (±)-2-methyl-6-phenylmorpholine

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Ethyl acetate (anhydrous)

  • Toluene (anhydrous)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Enzymatic Acylation:

    • To a dry 100 mL round-bottom flask, add 2.0 g of racemic 2-methyl-6-phenylmorpholine, 40 mL of anhydrous toluene, and 1.2 equivalents of ethyl acetate.

    • Add 200 mg of immobilized CAL-B to the solution.

    • Seal the flask and stir the suspension at 40°C.

    • Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC to track the conversion percentage. The goal is to stop the reaction as close to 50% conversion as possible to maximize the e.e. of the remaining starting material.[17]

  • Work-up and Separation:

    • Once ~50% conversion is reached (typically 24-48 hours), cool the reaction to room temperature.

    • Remove the immobilized enzyme by filtration, washing the enzyme beads with a small amount of toluene. The enzyme can often be dried and reused.[18]

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.

  • Purification:

    • The resulting residue contains the unreacted (2S)-2-methyl-6-phenylmorpholine and the newly formed (2R)-N-acetyl-2-methyl-6-phenylmorpholine.

    • Separate these two compounds using standard silica gel column chromatography. The less polar amide will typically elute before the more polar free amine. A gradient of ethyl acetate in hexanes is a suitable eluent system.

    • Combine the fractions containing the pure, unreacted amine.

  • Analysis:

    • Concentrate the purified amine fractions to yield the enantiomerically pure (2S)-isomer.

    • Determine the final yield and enantiomeric excess (e.e.) by chiral HPLC.

Analytical Validation: Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of the final product.[19][20] The choice of chiral stationary phase (CSP) is crucial for achieving baseline separation of the enantiomers.

Table 3: Example Chiral HPLC Method for Analysis

ParameterCondition
Instrument Standard HPLC system with UV detector
Column Polysaccharide-based CSP (e.g., CHIRALPAK® series)
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a representative method. The specific column and mobile phase composition must be optimized for 2-methyl-6-phenylmorpholine to ensure optimal resolution.

References

  • Wikipedia. (2024). Chiral resolution. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2011). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

  • Princeton Dataspace. (2022). Photo-driven crystallization-induced diastereomer transformations of α-chiral benzylic amines. Retrieved from [Link]

  • Bode Research Group. (n.d.). Kinetic resolution of amines. Retrieved from [Link]

  • Afonso, C. A. M., et al. (2012). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Organic Process Research & Development.
  • Beilstein Journal of Organic Chemistry. (2018). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Retrieved from [Link]

  • Jackson, H., et al. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. Retrieved from [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1996). Kinetic Resolution of Racemic 2-Substituted 3-Cyclopenten-1-ols by Lipase-Catalyzed Transesterifications. Retrieved from [Link]

  • ResearchGate. (1995). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. Retrieved from [Link]

  • MDPI. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Form
  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Chiral resolution – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2019). Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2012).
  • PubMed. (2008). Preparation and chiral recognition of a mono[6A-N-1-(2-hydroxy)-phenylethylimino-6A-deoxy]-beta-cyclodextrin HPLC stationary phase. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2009). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
  • Indian Academy of Sciences. (1995). Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen).
  • Google Patents. (n.d.). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
  • PubMed. (1993). Enzymatic resolution of racemic 1,2:5,6-di-O-cyclohexylidene and 1,2:3,4-di-O-cyclohexylidene-myo-inositol. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023).
  • Journal of the Chemical Society, Perkin Transactions 1. (1997). Enzymatic acylation in the resolution of methyl threo-2-hydroxy-3-(4-methoxyphenyl)-3-(2-X-phenylthio)propionates in organic solvents. Retrieved from [Link]

Sources

Advanced HPLC Method Development and Validation for (2S)-2-methyl-6-phenylmorpholine: A Dual Achiral-Chiral Approach

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust analytical control of chiral morpholine derivatives is a critical requirement in modern drug development. (2S)-2-methyl-6-phenylmorpholine presents unique chromatographic challenges due to its basic secondary amine core, multiple stereocenters, and distinct hydrophobic-hydrophilic balance.

This application note provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) driven framework for developing two distinct High-Performance Liquid Chromatography (HPLC) methods:

  • An Achiral Reversed-Phase (RP-HPLC) Method for chemical purity and related substances.

  • A Chiral Normal-Phase (NP-HPLC) Method for enantiomeric excess (ee) and diastereomeric profiling.

Both methods are designed as self-validating systems, ensuring immediate readiness for formal validation under the latest ICH Q2(R2) guidelines[1].

Physicochemical Profiling & Chromatographic Causality

Before selecting a column or mobile phase, we must analyze the molecule's physicochemical properties to establish the causality behind our chromatographic choices.

  • Acid-Base Chemistry (pKa): The morpholine nitrogen acts as a secondary amine with a pKa of approximately 8.36[2]. This is the most critical parameter for RP-HPLC. If the mobile phase pH is near 8.36, the molecule exists in a dynamic equilibrium between its protonated (cationic) and unprotonated (neutral) states, leading to split peaks, severe tailing, and irreproducible retention times.

  • Hydrophobicity (LogP): With a LogP of ~1.8, the neutral form of the molecule possesses sufficient hydrophobicity for strong retention on standard C18 stationary phases.

  • UV Chromophore: The phenyl ring provides a strong π→π∗ transition, making UV detection at 215 nm optimal for sensitivity, while 254 nm can be used for higher specificity against non-aromatic impurities.

G Core Morpholine Nitrogen pKa = 8.36 LowPH Mobile Phase pH < 6.0 Protonated (+) Core->LowPH HighPH Mobile Phase pH > 10.5 Neutral (0) Core->HighPH LowPH_Res Mixed-Mode Retention Risk of Peak Tailing LowPH->LowPH_Res HighPH_Res Pure Hydrophobic Partitioning Sharp, Symmetrical Peaks HighPH->HighPH_Res

Fig 1: Causality of mobile phase pH on morpholine ionization and chromatographic retention.

Achiral RP-HPLC Method: Chemical Purity

The "Why": Method Strategy

To achieve sharp, symmetrical peaks for basic morpholines, we must suppress the ionization of the amine. By operating at pH 10.5 (more than 2 pH units above the pKa of 8.36), the molecule is >99% neutral. This eliminates secondary ion-exchange interactions with residual acidic silanols on the silica matrix. We utilize a high-pH tolerant column (e.g., ethylene-bridged hybrid silica) to prevent column dissolution.

System Suitability Testing (SST) - The Self-Validating Core

Before injecting samples, the system must pass the following criteria to validate its own operational readiness:

  • Theoretical Plates (N): > 5,000

  • USP Tailing Factor ( Tf​ ): 1.2

  • Resolution ( Rs​ ): > 2.0 (between target and closest eluting impurity)

  • Injection Precision: %RSD 1.0% (n=5 standard injections)

Experimental Protocol

Step 1: Buffer Preparation (10 mM Ammonium Bicarbonate, pH 10.5)

  • Accurately weigh 0.79 g of HPLC-grade Ammonium Bicarbonate ( NH4​HCO3​ ).

  • Dissolve in 950 mL of Type 1 ultrapure water (18.2 M Ω⋅ cm).

  • Monitor the pH using a calibrated pH meter. Titrate dropwise with 25% Ammonium Hydroxide ( NH4​OH ) until the pH stabilizes at exactly 10.5 ± 0.05.

  • Adjust the final volume to 1000 mL and filter through a 0.22 µm PTFE membrane.

Step 2: Chromatographic Conditions

ParameterSpecification
Column Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate buffer (pH 10.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 40 °C (Improves mass transfer and reduces backpressure)
Detection Wavelength 215 nm (Reference: 360 nm)
Injection Volume 10 µL

Step 3: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08515Initial
2.08515Isocratic hold
12.03070Linear gradient
15.03070High organic wash
15.18515Return to initial
20.08515Re-equilibration

Chiral NP-HPLC Method: Enantiomeric Purity

The "Why": Method Strategy

Separating the (2S) enantiomer from the (2R) enantiomer requires a chiral environment. Polysaccharide-based chiral stationary phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate), are highly effective for morpholine derivatives[3]. Critical Insight: Because the CSP is coated on silica, basic analytes will tail severely in normal-phase chromatography. Adding 0.1% Diethylamine (DEA) to the mobile phase is mandatory. DEA acts as a sacrificial base, competitively masking the acidic silanol sites so the morpholine derivative only interacts with the chiral selector via hydrogen bonding and π−π interactions.

Experimental Protocol

Step 1: Mobile Phase Preparation (Hexane/Ethanol/DEA 90:10:0.1 v/v/v)

  • Measure 900 mL of HPLC-grade n-Hexane.

  • Measure 100 mL of HPLC-grade Ethanol (Absolute).

  • Add 1.0 mL of Diethylamine (DEA, >99.5% purity).

  • Mix thoroughly. Expert Tip: Do not vacuum filter highly volatile normal-phase solvents in an open system, as selective evaporation of Hexane will alter the solvent ratio and shift retention times. Sonicate for 10 minutes to degas.

Step 2: Chromatographic Conditions

ParameterSpecification
Column Daicel Chiralpak IG (250 mm × 4.6 mm, 5 µm)
Mobile Phase Isocratic: Hexane / Ethanol / DEA (90:10:0.1)
Flow Rate 1.0 mL/min
Column Temperature 25 °C (Lower temperatures enhance chiral recognition)
Detection Wavelength 215 nm
Run Time 25 minutes

Method Validation Framework (ICH Q2(R2) Compliance)

Following method optimization, the analytical procedure must be validated according to the ICH Q2(R2) guidelines[1], which emphasize a lifecycle approach to analytical procedure development.

G A 1. Analyte Profiling pKa 8.36, LogP ~1.8 B 2. Column/Buffer Selection High pH vs Low pH A->B C 3. Gradient Optimization Kinetics & Thermodynamics B->C D 4. ICH Q2(R2) Validation Accuracy, Precision, Robustness C->D

Fig 2: Stepwise analytical lifecycle for method development aligned with ICH Q2(R2).

Validation Parameters and Acceptance Criteria
Validation ParameterICH Q2(R2) Execution StrategyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the retention time of the main peak. Peak purity angle < Purity threshold (PDA detection).
Linearity Prepare 5 concentration levels ranging from 25% to 150% of the nominal target concentration.Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of the target response.
Accuracy (Recovery) Spike API into placebo at 3 levels (50%, 100%, 150%) in triplicate (9 determinations total).Mean recovery across all levels must be between 98.0% and 102.0%.
Repeatability Inject 6 independent preparations of the sample at 100% test concentration.%RSD of the assay value 2.0%.
Intermediate Precision Repeat the repeatability study on a different day, by a different analyst, using a different HPLC system.Overall %RSD (n=12) 2.0%.
Robustness Deliberately vary Flow Rate ( ± 0.1 mL/min), Temp ( ± 5 °C), and pH ( ± 0.2 units).System suitability criteria (Rs, Tf, N) must remain within passing limits.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids (Morpholine pKa reference). CSIC. Available at: [Link]

  • Chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP. Available at:[Link]

Sources

In Vivo Dosing and Pharmacodynamic Profiling Protocols for (2S)-2-Methyl-6-Phenylmorpholine in Rodent Models

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Molecular Causality

(2S)-2-methyl-6-phenylmorpholine is a stereospecific, synthetic morpholine derivative structurally related to the classical anorectic and stimulant phenmetrazine. Unlike bulk racemic mixtures, isolating the (2S) enantiomer is critical because stereochemistry dictates the spatial orientation of the methyl and phenyl pharmacophores. This orientation directly governs the molecule's binding affinity and efficacy at the solute carrier 6 (SLC6) family of monoamine transporters[1].

Research into phenylmorpholine analogues demonstrates that these compounds function primarily as monoamine releasers and reuptake inhibitors[2]. By acting as a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET), the compound induces reverse transport, leading to a rapid efflux of extracellular dopamine (DA) and norepinephrine (NE)[3]. The (2S) configuration specifically biases the molecule toward DAT/NET selectivity while minimizing interaction with the serotonin transporter (SERT), thereby reducing the risk of serotonergic toxicity (e.g., valvulopathy).

To accurately profile this compound, researchers must utilize in vivo models that capture both the neurochemical efflux in the brain and the resulting physiological behavior.

MOA A (2S)-2-methyl-6-phenylmorpholine B SLC6 Transporters (DAT / NET) A->B High Affinity Binding C Extracellular DA & NE Efflux B->C Reuptake Blockade & Substrate Release D Nucleus Accumbens (Reward/Locomotion) C->D E Prefrontal Cortex (Stimulant Effects) C->E

Diagram 1: Mechanism of action for (2S)-2-methyl-6-phenylmorpholine at SLC6 monoamine transporters.

Experimental Design: Building a Self-Validating System

Evaluating a novel monoamine modulator requires a self-validating experimental loop. We achieve this by coupling In Vivo Microdialysis with Locomotor Activity Monitoring .

  • Causality of the Model: Microdialysis allows for the real-time quantification of neurotransmitters in awake, freely moving rodents[4]. By implanting the probe in the nucleus accumbens (NAc)—the brain's primary reward and motor-gating center—we can directly correlate the neurochemical spike in dopamine with the behavioral spike in hyperlocomotion.

  • Self-Validation Mechanism: The protocol mandates a strict baseline phase. Dosing only proceeds after three consecutive microdialysis fractions show less than 10% variance in basal dopamine levels. If variance exceeds 10%, the data is discarded. This ensures that observed neurochemical spikes are definitively drug-induced, rather than artifacts of probe insertion trauma or environmental stress.

Pre-Dosing Formulation and Pharmacokinetics

The physicochemical state of (2S)-2-methyl-6-phenylmorpholine dictates its formulation.

  • Formulation: If synthesized as a hydrochloride (HCl) salt, the compound is highly water-soluble and should be dissolved in sterile 0.9% physiological saline. If utilized as a freebase, a vehicle of 10% Tween-80 or hydroxypropyl-β-cyclodextrin in saline is required to prevent precipitation in the syringe.

  • Route of Administration: Intraperitoneal (i.p.) injection is selected over oral gavage for preliminary rodent pharmacodynamics. i.p. dosing ensures rapid systemic absorption and consistent bioavailability, bypassing the high variability of rodent gastric emptying while still subjecting the compound to hepatic first-pass metabolism.

  • Dose Range: Based on structurally analogous phenylmorpholines, an optimal dose-response curve is generated using 1.0, 3.0, and 10.0 mg/kg[3].

Workflow S1 1. Compound Formulation (Saline or 10% Tween-80) S2 2. Stereotaxic Surgery (Implant Guide Cannula) S1->S2 S3 3. Habituation Phase (Baseline Microdialysis) S2->S3 5-7 Days Recovery S4 4. In Vivo Dosing (1.0 - 10.0 mg/kg i.p.) S3->S4 Stable Baseline Achieved S5 5. Fraction Collection (Every 10-20 min) S4->S5 S6 6. HPLC-ECD Analysis (Quantify DA, 5-HT, NE) S5->S6

Diagram 2: Step-by-step workflow for in vivo microdialysis and dosing in rodent models.

Step-by-Step Methodologies

Protocol A: Stereotaxic Surgery & In Vivo Microdialysis

Objective: To measure extracellular dopamine and norepinephrine efflux in the nucleus accumbens.

  • Anesthesia & Preparation: Anesthetize adult male Sprague-Dawley rats (250–300 g) using isoflurane (5% induction, 2% maintenance). Secure the animal in a stereotaxic frame.

  • Cannula Implantation: Drill a burr hole and implant a microdialysis guide cannula targeting the nucleus accumbens shell (Coordinates from Bregma: AP +1.7 mm, ML ±0.8 mm, DV -6.0 mm). Secure with dental cement and anchor screws.

  • Recovery: Allow 5 to 7 days for post-surgical recovery. Monitor daily for weight maintenance and normal motor function.

  • Probe Insertion & Habituation: On the evening prior to the experiment, insert a concentric microdialysis probe (2 mm active membrane) through the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF) overnight at a flow rate of 0.2 µL/min to allow the blood-brain barrier to stabilize.

  • Baseline Sampling: On the morning of the experiment, increase the aCSF flow rate to 1.0 µL/min. Collect dialysate fractions every 20 minutes. Proceed to dosing only when three consecutive fractions vary by <10%.

  • Dosing & Collection: Administer (2S)-2-methyl-6-phenylmorpholine (e.g., 3.0 mg/kg i.p.). Continue collecting 20-minute fractions for 180 minutes post-injection.

  • HPLC-ECD Analysis: Analyze the fractions immediately using High-Performance Liquid Chromatography with Electrochemical Detection. Causality note: ECD is chosen over mass spectrometry here because monoamines are readily oxidized, allowing for highly sensitive, femtomole-level quantification directly from the dialysate without chemical derivatization.

Protocol B: Behavioral Locomotor Assessment

Objective: To quantify the sympathomimetic and stimulant properties of the compound.

  • Apparatus Setup: Utilize open-field arenas (40 x 40 cm) equipped with infrared photobeam arrays to track horizontal (ambulation) and vertical (rearing) movements.

  • Habituation: Place the rat in the arena for 60 minutes to extinguish exploratory behavior. A stable, low-activity baseline validates that subsequent movement is drug-induced.

  • Administration: Inject the formulated (2S)-2-methyl-6-phenylmorpholine (1.0, 3.0, or 10.0 mg/kg i.p.).

  • Data Acquisition: Record photobeam breaks in 5-minute bins for 120 minutes. Calculate the Area Under the Curve (AUC) for total distance traveled and compare against a saline-vehicle control group.

Quantitative Data Interpretation

To contextualize the efficacy of (2S)-2-methyl-6-phenylmorpholine, data should be benchmarked against known standards like (+)-phenmetrazine and phendimetrazine[4]. The table below summarizes the expected quantitative parameters for this class of compounds when subjected to the protocols above.

Pharmacodynamic ParameterExpected Range for PhenylmorpholinesAssay / MethodologyPhysiological Significance
DAT IC₅₀ (In Vitro) 30 nM – 150 nMSynaptosomal Uptake AssayIndicates high potency for dopamine reuptake blockade.
Peak DA Efflux (In Vivo) 300% – 600% of BaselineMicrodialysis (Protocol A)Correlates with reward pathway activation and stimulant effect.
Tₘₐₓ (Time to Peak Efflux) 20 – 40 minutesMicrodialysis (Protocol A)Demonstrates rapid systemic absorption and BBB penetration via i.p. route.
Locomotor ED₅₀ 1.5 – 4.0 mg/kgOpen-Field Test (Protocol B)The effective dose required to double baseline ambulatory activity.
SERT / DAT Selectivity Ratio > 50-foldTransporter Binding AssayHigh ratio indicates low risk of serotonin-mediated adverse events.

References

  • Blough BE, Rothman RB, Landavazo A, Page KM, Decker AM. Phenylmorpholines and analogues thereof. US Patent 20130203752A1.
  • Rothman RB, Katsnelson M, Vu N, Partilla JS, Dersch CM, Blough BE, Baumann MH.
  • Solis E Jr, Suyama JA, Lazenka MF, DeFelice LJ, Negus SS, Blough BE, Banks ML. Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Sci Rep. 2016. PubMed.
  • Mayer FP, Burchardt NV, Decker AM, Partilla JS, Li Y, McLaughlin G, Kavanagh PV, Sandtner W, Blough BE, Brandt SD, Baumann MH, Sitte HH. Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology. 2018. LJMU Research Online.

Sources

Scalable Asymmetric Synthesis of (2S)-2-Methyl-6-phenylmorpholine: Process Chemistry & Scale-Up Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

(2S)-2-methyl-6-phenylmorpholine is a highly privileged pharmacophore and a critical structural motif found in various central nervous system (CNS) active agents, including selective norepinephrine reuptake inhibitors (NRIs) and stimulant analogues [1]. Historically, the synthesis of 2,6-disubstituted morpholines has suffered from poor diastereoselectivity, often requiring expensive chiral auxiliaries, late-stage chiral resolution, or transition-metal catalysts [2].

To address the bottlenecks of pilot-plant scale-up, this application note details a highly scalable, two-step synthesis. By leveraging a regioselective epoxide ring-opening followed by a thermodynamically controlled dehydrative cyclization, this route eliminates the need for chromatographic separation of diastereomers and maximizes atom economy.

Mechanistic Insights & Pathway Design

Step 1: Regio- and Stereospecific Epoxide Opening

The reaction between enantiopure (S)-1-amino-2-propanol and (R)-styrene oxide proceeds via a classic SN​2 mechanism. The primary amine selectively attacks the less sterically hindered terminal methylene carbon of the epoxide. This ensures complete regioselectivity while preserving the stereocenters of both starting materials, yielding the intermediate (1R)-1-phenyl-2-(((S)-2-hydroxypropyl)amino)ethanol [3].

Step 2: Thermodynamically Controlled Dehydrative Cyclization

Standard Mitsunobu cyclizations are unsuited for industrial scale-up due to poor atom economy and the generation of stoichiometric phosphine oxide waste. Instead, we utilize an acid-catalyzed dehydrative cyclization.

Under strongly acidic conditions (e.g., H2​SO4​ ), the benzylic hydroxyl group is protonated and eliminated to form a resonance-stabilized planar benzylic carbocation. Subsequent intramolecular attack by the secondary alcohol closes the morpholine ring. Because the intermediate is planar at the C6 position, the ring closure is thermodynamically driven. The cis-(2S,6S) isomer is overwhelmingly favored because both the C2-methyl and C6-phenyl groups can adopt equatorial positions in the chair conformation, minimizing 1,3-diaxial steric clashes [4].

SynthesisWorkflow SM (S)-1-Amino-2-propanol + (R)-Styrene Oxide Step1 Regioselective Ring Opening (EtOH, 80°C) SM->Step1 Diol Intermediate Diol (1R,2S)-isomer Step1->Diol >95% Yield Step2 Dehydrative Cyclization (H2SO4, Toluene, 110°C) Diol->Step2 Product (2S,6S)-2-Methyl-6- phenylmorpholine Step2->Product Thermodynamic Control

Fig 1: Two-step scalable synthesis workflow for (2S,6S)-2-methyl-6-phenylmorpholine.

ThermoLogic Diol Intermediate Diol Carbocation Benzylic Carbocation (Planar Intermediate) Diol->Carbocation -H2O (Acid Catalysis) Cis cis-(2S,6S)-Isomer (Equatorial Ph, Equatorial Me) Lower Energy State Carbocation->Cis Favored Pathway (Thermodynamic) Trans trans-(2S,6R)-Isomer (Axial Ph, Equatorial Me) Higher Energy State Carbocation->Trans Minor Pathway (Steric Clash)

Fig 2: Thermodynamic control logic favoring the cis-(2S,6S) diastereomer during cyclization.

Quantitative Optimization Data

To establish the most robust conditions for the cyclization step, various acid catalysts and thermal conditions were evaluated. The use of stoichiometric H2​SO4​ in toluene provided the optimal balance of conversion rate and diastereomeric excess (d.e.).

EntryAcid CatalystSolventTemp (°C)Time (h)Isolated Yield (%)d.e. (cis:trans)
1MsOH (10 mol%)Toluene110126585:15
2TsOH (10 mol%)Toluene110127088:12
3 H2​SO4​ (1.2 eq)Toluene11068895:5
4 H2​SO4​ (1.2 eq)Xylene14038292:8

Table 1: Optimization of dehydrative cyclization conditions. Entry 3 was selected for the final scale-up protocol due to superior yield and diastereoselectivity.

Detailed Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of (1R)-1-phenyl-2-(((S)-2-hydroxypropyl)amino)ethanol

Objective: Regioselective preparation of the diol precursor.

  • Initialization: Charge a 5 L jacketed reactor with (S)-1-amino-2-propanol (1.0 eq, 75.1 g, 1.0 mol) and absolute ethanol (1.5 L). Begin stirring at 250 rpm.

  • Addition: Add (R)-styrene oxide (1.05 eq, 126.2 g, 1.05 mol) dropwise via an addition funnel over 45 minutes, maintaining the internal temperature below 30°C to prevent uncontrolled exotherms.

  • Heating: Ramp the reactor temperature to 80°C (reflux) and hold for 14 hours.

  • In-Process Control (IPC) & Validation: Pull a 0.5 mL aliquot. Analyze via TLC (DCM:MeOH 9:1, Ninhydrin stain). The epoxide ( Rf​ ~0.8) should be consumed, yielding a single dense spot for the diol ( Rf​ ~0.3).

  • Workup: Concentrate the mixture under reduced pressure to yield a viscous pale-yellow oil.

  • Self-Validation (NMR): 1H NMR ( CDCl3​ ) must show a distinct multiplet for the benzylic proton at ~4.7 ppm. The absence of epoxide signals at 2.7-3.8 ppm confirms reaction completion.

Protocol B: Synthesis of (2S,6S)-2-methyl-6-phenylmorpholine

Objective: Thermodynamically controlled cyclization to the cis-morpholine.

  • Initialization: Dissolve the crude diol from Protocol A (~195 g) in anhydrous toluene (2.0 L) in a 5 L reactor equipped with a Dean-Stark trap and a reflux condenser.

  • Catalyst Addition: Cool the mixture to 0°C. Slowly add concentrated H2​SO4​ (1.2 eq, 117.7 g) dropwise over 1 hour. Caution: Highly exothermic.

  • Cyclization: Heat the biphasic mixture to 110°C. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 6 hours until water evolution ceases (~18 mL expected).

  • IPC & Validation: Analyze via LC-MS. The diol peak ( [M+H]+ = 196.1) must be fully converted to the morpholine product ( [M+H]+ = 178.1).

  • Neutralization & Extraction: Cool the reactor to 10°C. Carefully quench with 2M aqueous NaOH until the aqueous layer reaches pH 10. Separate the phases. Extract the aqueous layer with toluene (2 x 500 mL). Wash the combined organic layers with brine and dry over anhydrous Na2​SO4​ .

  • Purification: Evaporate the toluene. The crude product can be purified via vacuum distillation or crystallization of its hydrochloride salt from isopropanol/ether.

  • Self-Validation (Stereochemical Proof): Analyze the purified product via 1H NMR ( CDCl3​ ). The C6 benzylic proton of the cis-(2S,6S) isomer will appear as a doublet of doublets (dd) at ~4.4 ppm. Crucially, it must exhibit a large axial-axial coupling constant ( J≈10.5 Hz) and a smaller axial-equatorial coupling ( J≈3.0 Hz). A J -value < 5 Hz would indicate the undesired trans isomer, validating the thermodynamic success of the protocol.

References

  • Title: Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of 2-Benzoylmorpholinones and Its Use in Concise Stereoselective Synthesis of All Four Stereoisomers of the Antidepressant Reboxetine Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Morpholines. Synthesis and Biological Activity Source: Russian Journal of Organic Chemistry (via ResearchGate) URL: [Link]

  • Title: Enantioselective Syntheses of Morpholines and Their Homologues via SN2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Troubleshooting & Optimization

how to improve enantiomeric excess in (2S)-2-methyl-6-phenylmorpholine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Improving Enantiomeric Excess

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of chiral morpholines, with a specific focus on maximizing the enantiomeric excess (ee) of (2S)-2-methyl-6-phenylmorpholine. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic strategies effectively.

(2S)-2-methyl-6-phenylmorpholine is a key chiral scaffold and an analog of the pharmaceutical agent Phendimetrazine. Achieving high enantiomeric purity is critical for its potential therapeutic efficacy and safety.[1] This guide addresses common challenges and provides detailed, field-proven methodologies to enhance stereochemical control in your synthesis.

Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee), and why is it a critical parameter in this synthesis?

Enantiomeric excess (ee) is a measurement of the purity of a chiral sample.[2] It quantifies how much more of one enantiomer is present compared to the other. It is calculated as:

ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|

A 50:50 mixture of two enantiomers is a racemic mixture and has 0% ee, while a sample containing only one enantiomer is enantiopure and has 100% ee.[2] In drug development, different enantiomers of a chiral molecule can have vastly different pharmacological activities and metabolic fates. One enantiomer may be therapeutic while the other could be inactive or even toxic.[3] Therefore, achieving high ee is essential for producing a safe and effective active pharmaceutical ingredient (API).

Q2: What are the most common analytical methods for determining the enantiomeric excess of morpholine derivatives?

The most reliable and widely used methods for determining ee are chromatographic.[2]

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The relative peak areas in the chromatogram are then used to calculate the ee.[2][4] This is the gold standard for accuracy.

  • NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the enantiomers form transient diastereomeric complexes that exhibit distinct signals in the NMR spectrum.[2] Integration of these signals allows for the quantification of each enantiomer.

Polarimetry, which measures the optical rotation of a sample, can be used but is often less reliable due to potential non-linear effects and the influence of optically active impurities.[2]

Q3: What are the primary strategies to synthesize or obtain (2S)-2-methyl-6-phenylmorpholine with high enantiomeric excess?

There are three principal approaches to achieving high enantiopurity:

  • Asymmetric Catalysis: This involves using a small amount of a chiral catalyst to steer the reaction towards the formation of the desired enantiomer. A highly effective method for morpholines is the asymmetric hydrogenation of a prochiral dehydromorpholine precursor.[5][6]

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a reaction.[7] After the key stereocenter-forming step, the auxiliary is removed, yielding the enantiomerically enriched product.[8][9]

  • Chiral Resolution: This technique involves separating a racemic mixture of the final product.[10] The most common method is to react the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means like crystallization.[11]

Troubleshooting Guide: Investigating Low Enantiomeric Excess

Encountering a lower-than-expected ee is a common challenge in asymmetric synthesis. A systematic approach is crucial for identifying the root cause.[12]

Q4: My enantiomeric excess is poor. What are the first things I should check?

When troubleshooting low ee, always start with the most fundamental parameters of your experimental setup. Often, the issue is not with the core chemistry but with the execution.

  • Purity of Reagents and Starting Materials: Impurities can poison the catalyst or participate in non-selective background reactions.[2] Verify the purity of your starting dehydromorpholine, reagents, and catalyst by techniques like NMR or elemental analysis.

  • Solvent Quality: The solvent is a critical component of the reaction environment. Ensure it is anhydrous and of the appropriate grade. Water, in particular, can deactivate many catalysts or alter their chiral environment.[12]

  • Reaction Atmosphere: Many asymmetric catalysts, especially organometallic complexes, are sensitive to air and moisture. Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature Control: Minor fluctuations in temperature can have a significant impact on enantioselectivity.[12] Use a calibrated thermometer and a reliable heating/cooling system.

  • Concentrations and Stoichiometry: Double-check all calculations and measurements to rule out simple experimental errors.

Q5: How can I determine if my chiral catalyst is the source of low enantioselectivity?

The chiral catalyst is the heart of the asymmetric reaction, and its integrity is paramount.

  • Verify Catalyst Integrity: If you prepared the catalyst in-house (e.g., a metal-ligand complex), confirm its structure and purity using NMR or X-ray crystallography.[12]

  • Source and Storage: If using a commercial catalyst, ensure it is from a reputable supplier and has been stored under the recommended conditions (e.g., in a glovebox, at low temperature).

  • Run a Control Reaction: Perform the reaction with a benchmark substrate that is known to give high ee with your catalyst system. If this control reaction also fails, it strongly points to a problem with the catalyst itself.[12]

Q6: How significantly do reaction conditions like temperature, solvent, and concentration affect ee?

These parameters are not minor details; they define the energetic landscape of the reaction and are powerful tools for optimization.

  • Temperature: Temperature directly influences the energy difference between the two diastereomeric transition states that lead to the (S) and (R) enantiomers. Generally, lower temperatures increase the energy gap, favoring the formation of one enantiomer and thus increasing the ee.[2] It is always advisable to screen a range of temperatures.

  • Solvent: The solvent can dramatically affect enantioselectivity by influencing the conformation and solvation of the catalyst-substrate complex.[2] Screening solvents with varying polarities (e.g., Toluene, Dichloromethane, Ethyl Acetate) is a crucial optimization step. Aprotic and less polar solvents often give better results in asymmetric hydrogenations of dehydromorpholines.[5]

  • Concentration: Substrate and catalyst concentration can impact the reaction's stereochemical outcome. High concentrations might lead to catalyst aggregation or the formation of less selective off-cycle species.[12] Experimenting with more dilute conditions can sometimes improve ee.

Below is a troubleshooting workflow to guide your investigation.

G start Low Enantiomeric Excess (ee) Detected check_reagents Verify Reagent & Solvent Purity (NMR, Anhydrous) start->check_reagents check_catalyst Assess Catalyst Integrity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions reagents_ok Purity Confirmed? check_reagents->reagents_ok catalyst_ok Catalyst Active & Pure? check_catalyst->catalyst_ok conditions_ok Conditions Optimal? check_conditions->conditions_ok reagents_ok->check_catalyst Yes purify_reagents Purify/Replace Reagents Use Anhydrous Solvents reagents_ok->purify_reagents No catalyst_ok->check_conditions Yes replace_catalyst Synthesize/Purchase New Catalyst Run Control Reaction catalyst_ok->replace_catalyst No optimize Systematically Optimize Conditions (Temp, Solvent, Concentration) conditions_ok->optimize No

Caption: A systematic workflow for troubleshooting low enantiomeric excess.
In-Depth Methodologies for Improving Enantiomeric Excess

This section provides detailed protocols for three robust strategies to achieve high ee in the synthesis of (2S)-2-methyl-6-phenylmorpholine.

Strategy 1: Asymmetric Catalysis via Rhodium-Catalyzed Hydrogenation

This is one of the most efficient and atom-economical methods for establishing the stereocenters in the morpholine ring.[6] The strategy involves the hydrogenation of a prochiral 2-methyl-6-phenyl-3,4-dihydro-2H-1,4-oxazine precursor using a chiral rhodium-bisphosphine catalyst.

Q7: How does the Rhodium/Bisphosphine catalyst achieve such high enantioselectivity?

The catalyst, often a complex of Rhodium with a chiral bisphosphine ligand like (R,R,R)-SKP-Phos, creates a rigid C2-symmetric chiral environment around the metal center.[5][13] The dehydromorpholine substrate coordinates to the rhodium, and the chiral ligand's steric and electronic properties block one face of the double bond from the incoming hydrogen. This forces the hydrogen to add from the less hindered face, leading to the preferential formation of one enantiomer. The large "bite angle" of ligands like SKP-Phos is crucial for creating a well-defined and effective chiral pocket.[6]

This protocol is adapted from methodologies reported for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[1][5]

Materials:

  • 2-methyl-6-phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 equiv)

  • [Rh(COD)₂]BF₄ or similar Rh precatalyst (0.01 equiv)

  • (R,R,R)-SKP-Phos or other suitable chiral bisphosphine ligand (0.011 equiv)

  • Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc))

  • High-purity Hydrogen gas

  • Autoclave or high-pressure hydrogenation reactor

  • Inert atmosphere glovebox

Procedure:

  • Catalyst Preparation (in a glovebox):

    • To a dry Schlenk tube, add the chiral bisphosphine ligand (0.011 equiv) and the Rh precatalyst (0.01 equiv).

    • Add anhydrous, degassed solvent (approx. 1 mL for a 0.2 mmol scale reaction).

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup:

    • In a separate vial inside the glovebox, dissolve the dehydromorpholine substrate (1.0 equiv) in the reaction solvent (approx. 1 mL).

    • Transfer the substrate solution to the autoclave's reaction vessel.

    • Using a syringe, transfer the prepared catalyst solution to the reaction vessel.

  • Hydrogenation:

    • Seal the autoclave and remove it from the glovebox.

    • Purge the reactor with hydrogen gas 3-5 times.

    • Pressurize the reactor to the desired pressure (e.g., 30-50 atm).[14]

    • Stir the reaction vigorously at room temperature for the specified time (e.g., 12-24 hours).

  • Workup and Analysis:

    • Carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the yield and analyze the enantiomeric excess using chiral HPLC.

The choice of solvent and hydrogen pressure can significantly affect the outcome. The following table summarizes typical findings from optimization studies.[5][14]

EntryLigandSolventH₂ Pressure (atm)Time (h)Conversion (%)ee (%)
1SKP-PhosToluene5012>9992
2SKP-PhosEtOAc5012>9995
3SKP-PhosDCM 50 12 >99 >99
4SKP-PhosTHF5012<10-
5SKP-PhosDCM3024>99>99
6SKP-PhosDCM102475>99

Data is representative and based on published results for similar substrates.[5][14]

G cluster_glovebox Inert Atmosphere (Glovebox) cluster_reactor High-Pressure Reactor rh [Rh(COD)₂]BF₄ catalyst Active Chiral Catalyst (Stir 30 min in Solvent) rh->catalyst ligand Chiral Ligand (e.g., SKP-Phos) ligand->catalyst reaction Combine Substrate & Catalyst catalyst->reaction substrate Dehydromorpholine Substrate substrate->reaction hydrogenation Pressurize with H₂ (30-50 atm) Stir 12-24h reaction->hydrogenation workup Workup & Purification (Chromatography) hydrogenation->workup product (2S)-2-methyl-6-phenylmorpholine (High ee) workup->product G racemate Racemic Morpholine (R/S Mixture) salt_formation React in Solvent (e.g., Methanol) racemate->salt_formation resolver Chiral Resolving Agent (e.g., L-DBTA) resolver->salt_formation diastereomers Diastereomeric Salts (R-morpholine • L-DBTA) (S-morpholine • L-DBTA) (Different Solubilities) salt_formation->diastereomers crystallization Cool & Crystallize diastereomers->crystallization filtration Filter crystallization->filtration solid Solid: Enriched Salt (e.g., S-morpholine • L-DBTA) filtration->solid liquid Filtrate: Enriched in other diastereomer filtration->liquid liberation Treat with Base (NaOH) & Extract solid->liberation product Enantiopure (2S)-2-methyl-6-phenylmorpholine liberation->product

Sources

troubleshooting low yields in (2S)-2-methyl-6-phenylmorpholine extraction

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Extraction Yields for (2S)-2-methyl-6-phenylmorpholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the isolation of functionalized morpholines. The extraction of (2S)-2-methyl-6-phenylmorpholine presents a unique set of physicochemical challenges. Due to the presence of both an ether oxygen and a secondary amine in the morpholine ring, this compound exhibits high aqueous solubility, acting as a strong hydrogen-bond acceptor and donor. Furthermore, preserving the (2S) stereocenter requires avoiding overly harsh thermal conditions during workup.

This guide provides an authoritative, self-validating troubleshooting framework. We will explore the causality behind each protocol step to ensure maximum recovery and stereochemical integrity.

Part 1: Mechanistic Extraction Workflow

To troubleshoot yield loss, we must first map the physical state of the molecule at each stage of the extraction. The diagram below illustrates the optimized pathway to prevent product loss to the aqueous phase or thermal degradation.

MorpholineExtraction AqMix Aqueous Reaction Mixture (Protonated Morpholine) Basify Basification (pH 10-11) Add 2M NaOH AqMix->Basify Deprotonates amine SaltOut Salting Out Saturate with NaCl Basify->SaltOut Reduces aqueous solubility Extract Solvent Extraction Add Dichloromethane (DCM) SaltOut->Extract Partitions product PhaseSep Phase Separation (Gentle Inversion) Extract->PhaseSep Forms biphasic system OrgPhase Organic Phase (DCM) Free-Base Product PhaseSep->OrgPhase Bottom layer AqPhase Aqueous Phase Salts & Impurities PhaseSep->AqPhase Top layer (Discard) Dry Drying Anhydrous Na2SO4 OrgPhase->Dry Removes trace water Evap Concentration Rotovap < 35°C Dry->Evap Removes DCM Product Pure (2S)-2-methyl- 6-phenylmorpholine Evap->Product Yields target compound

Fig 1: Optimized extraction workflow for (2S)-2-methyl-6-phenylmorpholine to maximize yield.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My post-reaction aqueous workup is yielding less than 40% of the expected product. Why is the compound remaining in the aqueous phase? Causality & Solution: Morpholine derivatives are inherently hydrophilic. If the aqueous phase is neutral or acidic, the secondary amine is protonated, forming a highly water-soluble ammonium salt. To drive the compound into the organic phase, you must basify the aqueous layer to a pH of 10–11 using NaOH or K 2​ CO 3​ , ensuring the molecule is entirely in its free-base form[1]. Furthermore, implementing a "salting-out" technique by saturating the aqueous layer with NaCl significantly increases the ionic strength, which decreases the solubility of the organic free base in water and forces it into the organic extracting solvent[1].

Q2: Which organic solvent should I use? Hexane and diethyl ether are giving me terrible recoveries. Causality & Solution: Non-polar solvents like hexane are highly inefficient for extracting morpholine derivatives due to the polarity of the heterocyclic ring. Studies evaluating extraction efficiencies have demonstrated that halogenated solvents, specifically dichloromethane (DCM) and chloroform, afford the optimum extraction yields for morpholine derivatives[2]. DCM provides the necessary dipole interactions to solvate the morpholine ring effectively[3].

Q3: I am using DCM, but I keep forming a stubborn emulsion that won't separate. How do I break it? Causality & Solution: Emulsions often form during the extraction of basic amines due to the presence of trace polymeric byproducts or amphiphilic impurities. Do not shake the separatory funnel vigorously; instead, gently invert it. If an emulsion has already formed, you can break it by adding additional brine (saturated NaCl) to alter the aqueous density, or by filtering the entire biphasic mixture through a pad of Celite to remove the fine particulates stabilizing the emulsion[1].

Q4: My yields drop significantly during the final solvent evaporation step. Is the compound degrading? Causality & Solution: It is less likely degrading and more likely volatilizing. Low molecular weight morpholine derivatives can exhibit significant vapor pressures. When removing the DCM, maintain the rotary evaporator water bath at or below 30–35°C and avoid pulling a hard vacuum (keep it above 200 mbar until the bulk of the solvent is gone). Over-drying under high vacuum can physically pull your product into the cold trap.

Part 3: Quantitative Data Comparison

The following table summarizes the expected partitioning yields based on the physicochemical parameters chosen during extraction.

Extraction ParameterConditionExpected Partitioning YieldCausality / Observation
pH of Aqueous Phase pH < 7 (Acidic)< 10%Amine is protonated; highly water-soluble.
pH 10–11 (Basic)> 90%Amine is deprotonated (free base); organic-soluble.
Extraction Solvent Hexane / Heptane20 - 30%Insufficient dipole interaction with morpholine ring.
Dichloromethane (DCM)> 95%Optimal solvation of the heterocyclic system.
Aqueous Additive None60 - 70%Product partially retained in water via H-bonding.
Saturated NaCl> 95%Salting-out effect drives product into organic phase.

Part 4: Self-Validating Experimental Protocol

To guarantee high yields and maintain the integrity of the (2S) stereocenter, follow this step-by-step methodology.

Prerequisites: Ensure all glassware is dry. Pre-chill DCM to minimize emulsion formation.

  • Quenching & Basification: Transfer the crude aqueous reaction mixture to a beaker equipped with a magnetic stirrer. Slowly add 2M NaOH dropwise while monitoring with a pH meter until the solution reaches pH 10.5.

    • Self-Validation Checkpoint: The solution will likely turn cloudy as the free base precipitates or oils out of the aqueous matrix.

  • Salting Out: Add solid NaCl to the basified mixture until no more dissolves (saturation). Stir for 10 minutes to ensure complete dissolution and equilibration[1].

  • Primary Extraction: Transfer the mixture to a separatory funnel. Add Dichloromethane (DCM) equal to one-third of the aqueous volume[2]. Invert the funnel gently 5-6 times, venting the stopcock after each inversion.

    • Caution: Do not shake vigorously to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate for at least 10 minutes. The DCM layer (bottom) contains the product. Drain the DCM layer into an Erlenmeyer flask.

  • Secondary & Tertiary Extraction: Repeat the extraction process (Steps 3 & 4) two more times with fresh DCM to ensure quantitative recovery[3]. Combine all DCM organic layers.

  • Drying: Add anhydrous sodium sulfate (Na 2​ SO 4​ ) to the combined DCM extracts until the powder flows freely and stops clumping. Swirl for 15 minutes.

    • Causality: Removing trace water is critical to prevent hydrolysis or bumping during evaporation.

  • Filtration & Concentration: Filter the dried solution through a fluted filter paper to remove the drying agent. Transfer the filtrate to a round-bottom flask and concentrate using a rotary evaporator. Set the water bath to 30°C and gradually reduce pressure to 250 mbar.

    • Self-Validation Checkpoint: A pale-yellow to yellow-brown sticky oil or solid should remain, indicative of the isolated (2S)-2-methyl-6-phenylmorpholine.

References

2.[2] Title: Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry Source: Journal of Analytical Methods in Chemistry (via PMC / NIH) URL: [Link]

3.[3] Title: Investigation of N-Substituted Morpholine Structures in an Amphiphilic PDMS-Based Antifouling and Fouling-Release Coating Source: Biomacromolecules (ACS Publications) URL: [Link]

Sources

Technical Support Center: Optimizing Mobile Phase for (2S)-2-methyl-6-phenylmorpholine HPLC Separation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral separation of (2S)-2-methyl-6-phenylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for developing and troubleshooting your HPLC method. As Senior Application Scientists, we aim to explain not just the what, but the why behind each experimental step.

Introduction: The Challenge of (2S)-2-methyl-6-phenylmorpholine Separation

(2S)-2-methyl-6-phenylmorpholine is a chiral amine, a class of compounds crucial in pharmaceutical development. Due to their stereospecific interactions with biological systems, the separation and quantification of individual enantiomers are of paramount importance for ensuring drug efficacy and safety.[1] The primary challenge in separating this molecule from its (2R) enantiomer lies in creating a chiral environment where the two molecules interact differently. This is most effectively achieved using a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC).[2][3][4]

This guide focuses on the most critical aspect of method development after selecting a column: mobile phase optimization .

Frequently Asked Questions (FAQs) & Method Development

This section addresses the most common questions encountered when setting up an initial method for this type of chiral amine.

Q1: I'm starting from scratch. What is the best column and initial mobile phase to use?

Answer: For a basic, cyclic amine like 2-methyl-6-phenylmorpholine, the highest probability of success comes from using a polysaccharide-based Chiral Stationary Phase (CSP) under normal phase conditions.[1][2] These columns offer broad selectivity for a wide range of chiral compounds.

Recommended Starting Point:

A systematic screening approach on a few select columns is the most efficient strategy.[2][5]

ParameterRecommendationRationale & Explanation
Primary Columns CHIRALPAK® AD-H or Chiralcel® OD-HThese amylose and cellulose-based columns are historically the most successful for separating a wide variety of chiral compounds, including basic amines.[2]
Mobile Phase n-Hexane / Ethanol (90:10, v/v)This is a standard starting point for normal phase chiral separations. Hexane is the weak solvent, while ethanol acts as the polar modifier that competes with the analyte for binding sites on the CSP, thus influencing retention and selectivity.[2]
Additive 0.1% Diethylamine (DEA)This is critical. As a basic analyte, your compound will exhibit severe peak tailing due to unwanted secondary interactions with residual acidic silanols on the silica surface of the column.[6][7] A basic additive like DEA acts as a competitor for these sites, ensuring a symmetrical peak shape.[8]
Flow Rate 1.0 mL/minA standard flow rate for analytical scale (e.g., 4.6 mm ID) columns. Chiral separations can sometimes be improved at lower flow rates, but 1.0 mL/min is an excellent starting point.[2][6]
Temperature Ambient (or controlled at 25 °C)Temperature can affect chiral recognition. Maintaining a stable column temperature is crucial for reproducible retention times.[6] Lower temperatures often enhance weaker bonding forces and can improve resolution.[2]

This initial setup provides a robust baseline from which to begin optimization.

Q2: I see a single peak or very poor resolution with the initial conditions. How do I optimize the alcohol modifier?

Answer: The type and concentration of the alcohol modifier are the most powerful variables for manipulating chiral selectivity in normal phase HPLC. The alcohol directly competes with your analyte for polar interaction sites on the CSP; changing its concentration or structure alters the thermodynamics of the chiral recognition process.[9][10]

The first step is to vary the concentration of your current alcohol (e.g., Ethanol).

Protocol 1: Systematic Screening of Alcohol Concentration
  • Prepare Mobile Phases: Create a series of mobile phases with varying ethanol concentrations. Always keep the 0.1% DEA constant.

    • Hexane / Ethanol / DEA (95:5:0.1, v/v/v)

    • Hexane / Ethanol / DEA (90:10:0.1, v/v/v) - Your starting point

    • Hexane / Ethanol / DEA (80:20:0.1, v/v/v)

    • Hexane / Ethanol / DEA (70:30:0.1, v/v/v)

  • Equilibrate Thoroughly: Before each injection, ensure the column is fully equilibrated with the new mobile phase. Chiral stationary phases can require longer equilibration times than standard reversed-phase columns.[6] Flush with at least 10-15 column volumes.

  • Inject and Analyze: Inject your sample and evaluate the resolution (Rs).

  • Interpret Results:

    • Increasing Retention & Resolution: If retention time and resolution increase as you decrease the ethanol percentage, it indicates you are moving in the right direction. You are reducing the mobile phase strength, allowing for stronger interaction with the CSP.

    • Decreasing Retention: If retention times become too short with higher ethanol content, you are eluting the compound too quickly for chiral recognition to occur.

Q3: I've optimized the ethanol concentration, but resolution is still not baseline (Rs < 1.5). Should I try a different alcohol?

Answer: Yes, absolutely. The steric size and hydrogen bonding capability of the alcohol modifier can dramatically change the chiral separation.[10] Switching from ethanol to isopropanol (IPA) is the most common next step. In most cases, ethanol works better than isopropanol, but this is highly analyte-dependent.[2]

Workflow for Modifier Selection

Caption: Workflow for screening different alcohol modifiers.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during method development.

Q4: My peaks are tailing badly, even with DEA in the mobile phase. How can I fix this?

Answer: Severe peak tailing for a basic compound like (2S)-2-methyl-6-phenylmorpholine is almost always caused by undesirable ionic interactions with the stationary phase.[6][7]

Visualizing the Problem and Solution

Caption: How a basic additive (DEA) prevents peak tailing.

If you are still experiencing tailing with 0.1% DEA, consider the following steps:

  • Increase Additive Concentration: Cautiously increase the DEA concentration to 0.2%. Do not exceed 0.5%, as this can sometimes negatively impact the stationary phase or the separation itself.[8]

  • Try a Different Basic Additive: Some amines are more effective at masking silanols. Consider trying Triethylamine (TEA) or Butylamine at the same 0.1% concentration.[1] In some cases, additives like Ethylenediamine (EDA) can dramatically improve peak shape, but they should only be used when at least 2% alcohol is present in the mobile phase due to miscibility issues.[8]

  • Column History/Contamination: The column may be contaminated or damaged. If it has been used with acidic compounds or unknown samples previously, strongly retained contaminants could be causing the issue.[6] Try flushing the column according to the manufacturer's instructions or dedicate a new column for the method.

Q5: I have two peaks, but they are completely co-eluting or the resolution is very low (Rs < 1.0). What are my next steps?

Answer: This indicates that the chosen CSP/mobile phase system is not providing sufficient enantioselectivity. Before abandoning the column, there are two key parameters to explore:

  • Change the Alcohol Type: As detailed in Q3, this is the most impactful change you can make. If you've only used ethanol, screen IPA. The difference in selectivity can be dramatic.

  • Adjust the Temperature: Temperature affects the energy of interaction between the analyte and the CSP.

    • Decrease Temperature: Try running at 15 °C or 10 °C. Lowering the temperature often increases the stability of the transient diastereomeric complexes formed on the CSP, which can lead to better resolution.[2]

    • Increase Temperature: While less common, sometimes increasing the temperature (e.g., to 40 °C) can improve separation kinetics and lead to better results. It is a valuable parameter to screen.[6]

If these steps do not yield a resolution of at least 1.0, you should then proceed to screen a different type of polysaccharide CSP (e.g., if you started with an amylose-based column like CHIRALPAK AD, switch to a cellulose-based one like Chiralcel OD).

Q6: (Advanced) I have tried multiple columns and mobile phases with basic additives without success. Are there any unconventional additives to try?

Answer: Yes. While counterintuitive, adding a small amount of an acidic modifier can sometimes dramatically improve or enable the separation of basic compounds.[11][12]

The Mechanism: The exact mechanism is complex, but it is believed to involve the in-situ formation of an ion-pair between your basic analyte and the acidic additive in the mobile phase.[9][11] This newly formed neutral ion-pair can then interact differently and more effectively with the chiral stationary phase.

Experimental Approach:
  • Acidic Additives to Try: Methanesulfonic acid (MSA) or Trifluoroacetic acid (TFA).[11]

  • Starting Concentration: Begin with a mobile phase containing both a basic and an acidic additive. A good starting point is 0.2% TFA and 0.3% DEA.[13]

  • Caution: This is an advanced technique. The interaction of acids and bases can be complex, and this approach may alter the elution order or require significant re-optimization of the alcohol concentration. It should be explored after more conventional methods have been exhausted.

Experimental Protocols

Protocol 2: Mobile Phase and Additive Preparation

Accuracy in mobile phase preparation is critical for method robustness and reproducibility.[6]

Objective: To prepare 1 Liter of Hexane/Ethanol/DEA (90:10:0.1, v/v/v).

Materials:

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol (200 proof)

  • Diethylamine (DEA), HPLC grade or higher

  • 1000 mL volumetric flask

  • 10 mL and 100 mL graduated cylinders

  • 1.0 mL micropipette

Procedure:

  • Add the Additive: Using a micropipette, add 1.0 mL of Diethylamine (DEA) to the 1000 mL volumetric flask. This corresponds to 0.1% of the total volume.

  • Add the Polar Modifier: Using a 100 mL graduated cylinder, add 100 mL of Ethanol to the flask. This is 10% of the total volume.

  • Dilute to Volume: Carefully add n-Hexane to the flask until the liquid level approaches the 1000 mL mark. Use a pipette or dropper for the final addition to ensure the meniscus is exactly on the calibration mark.

  • Mix Thoroughly: Stopper the flask and invert it at least 15-20 times to ensure a homogenous mixture.

  • Degas: Degas the mobile phase using sonication, vacuum filtration, or helium sparging before use to prevent bubble formation in the HPLC system.[6]

References

  • Benchchem. (n.d.).
  • Satinder, A. (2026, March 26). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Welch, C. J., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Kim, D. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Mosiashvili, L., et al. (2013). On the Effect of Basic and Acidic Additives on the Separation of the Enantiomers of Some Basic Drugs With Polysaccharide-Based Chiral Selectors and Polar Organic Mobile Phases.
  • Reid, G. L., & Armstrong, D. W. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Welch, C. J., et al. (2005). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • ResearchGate. (n.d.). The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol....
  • Wenslow, R. M., & Wang, T. (2003). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase.
  • Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Siddiqui, M. R., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Phenomenex. (n.d.).
  • Farnos, T., et al. (2026, March 25). Finding the Best Separation for Enantiomeric Mixtures.
  • Ilisz, I., et al. (2024, March 18).
  • Phenomenex. (2025, June 6).
  • Benchchem. (n.d.).
  • Kromasil. (n.d.).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Shimadzu. (2016).
  • Kannappan, V. (2022, November 3).
  • LCGC International. (n.d.).
  • Phenomenex. (2012). The Chiral Notebook.

Sources

Technical Support Center: Preventing Racemization of (2S)-2-methyl-6-phenylmorpholine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (2S)-2-methyl-6-phenylmorpholine is a highly valuable chiral scaffold in medicinal chemistry and drug development. However, its structural topology—specifically the benzylic C6 position adjacent to the ether oxygen—renders it uniquely susceptible to stereochemical erosion.

This guide provides mechanistic insights, troubleshooting steps, and field-proven protocols to ensure stereochemical integrity during your synthetic transformations.

Mechanistic Troubleshooting Guide: The "Why" and "How"

Stereochemical erosion in (2S)-2-methyl-6-phenylmorpholine rarely occurs via simple deprotonation. Instead, it is typically driven by ring-opening events or radical abstraction. Understanding the causality behind these pathways is critical for designing robust experiments.

Issue A: Acid-Catalyzed Benzylic Cleavage (C6 Epimerization)
  • The Symptom: Chiral HPLC reveals a mixture of diastereomers after treating the N-protected morpholine with strong acids (e.g., during N-Boc removal).

  • The Causality: The C6 position bears a phenyl group, making it a highly stabilized benzylic center. When exposed to strong Brønsted acids (like neat TFA or HCl) or harsh Lewis acids, the morpholine ether oxygen (O1) becomes protonated. This oxonium intermediate is prone to C-O bond cleavage, generating a resonance-stabilized benzylic carbocation. Upon ring re-closure, the stereochemical information at C6 is lost. Because the C2 methyl group typically remains intact, this results in epimerization rather than full racemization.

  • The Fix: Transition to mild deprotection strategies. Utilize TMSOTf/2,6-lutidine or mild Lewis acids (e.g., ZnBr 2​ ) in DCM. If aqueous acid is unavoidable, maintain temperatures strictly below 0 °C and quench with a buffered base immediately.

MechanisticPathway A (2S,6S)-2-methyl-6-phenylmorpholine (Intact Chiral Centers) B Protonated Ether Oxygen (Oxonium Intermediate) A->B Strong Acid (H+) C Ring-Opened Benzylic Carbocation B->C C-O Bond Cleavage D Epimerized Morpholine Products C->D Ring Closure (Loss of Stereocontrol) D->A Re-protonation (Equilibrium)

Mechanistic pathway of acid-catalyzed C6 epimerization in benzylic morpholines.

Issue B: Radical-Mediated Hydrogen Atom Transfer (HAT)
  • The Symptom: Gradual decline in enantiomeric excess (ee%) when the reaction is exposed to light, air, or trace transition metals.

  • The Causality: The benzylic C-H bond at C6 and the alpha-amino C-H bonds are highly susceptible to radical abstraction. Reactive oxygen species or photoredox catalysts can initiate a Hydrogen Atom Transfer (HAT) event. This forms a planar radical intermediate that, upon recombination, yields an epimerized product. This thermodynamic equilibration pathway is well-documented in photoredox-catalyzed epimerizations of saturated nitrogen heterocycles ().

  • The Fix: Conduct reactions in amber glassware to exclude light. Degas all solvents using the freeze-pump-thaw method and maintain a strict argon atmosphere.

Issue C: Base-Promoted Retro-Oxa-Michael Ring Opening
  • The Symptom: Enantiomeric erosion observed during N-functionalization (e.g., alkylation or amidation) using strong bases.

  • The Causality: While the C2 and C6 protons are not highly acidic, the application of strong, nucleophilic bases (e.g., NaH, KOtBu) at elevated temperatures can promote transient ring-opening via a retro-oxa-Michael pathway. This risk is amplified if an electron-withdrawing protecting group (e.g., Ns, Ts) is present on the nitrogen, which increases the overall acidity of the alpha-protons and destabilizes the ring ().

  • The Fix: Employ non-nucleophilic, milder bases (e.g., DIPEA, K 2​ CO 3​ ) and highly efficient coupling reagents to accelerate the desired N-functionalization at lower temperatures.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between specific reaction conditions and the resulting stereointegrity of the morpholine core.

Reaction TypeReagents / ConditionsTemp (°C)Time (h)Resulting ee%
N-Boc DeprotectionNeat TFA252< 50% (Epimerized)
N-Boc DeprotectionTMSOTf, 2,6-lutidine, DCM02> 99% (Retained)
N-AlkylationNaH, DMF604~ 75% (Eroded)
N-AlkylationK 2​ CO 3​ , DMF2512> 99% (Retained)
PhotochemicalBlue LED, Ru(bpy) 3​ , Air2524Racemic

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate built-in checkpoints to verify that the stereocenters remain intact.

Protocol 1: Stereoretentive N-Boc Deprotection

Design Logic: This protocol uses a mild Lewis acid to selectively cleave the Boc group via a silyl enol ether intermediate without generating the high concentrations of Brønsted acid required to protonate the ether oxygen, thereby preventing C6 carbocation formation.

  • Preparation: Dissolve N-Boc-(2S)-2-methyl-6-phenylmorpholine (1.0 equiv) in anhydrous DCM (0.1 M) under an argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice bath to reach 0 °C.

  • Activation: Add 2,6-lutidine (2.0 equiv) followed by the dropwise addition of TMSOTf (1.5 equiv). The lutidine acts as an acid scavenger.

  • Monitoring: Stir for 2 hours at 0 °C. Monitor the reaction by TLC (ninhydrin stain) until the starting material is fully consumed.

  • Quenching: Quench the reaction strictly at 0 °C with saturated aqueous NaHCO 3​ to neutralize any generated triflic acid immediately. Extract with DCM.

  • Validation: Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate. Verify the ee% via chiral SFC before proceeding to the next synthetic step.

Protocol 2: Safe N-Alkylation

Design Logic: Utilizing a mild, heterogeneous base prevents the transient formation of retro-oxa-Michael intermediates.

  • Preparation: Dissolve (2S)-2-methyl-6-phenylmorpholine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add finely milled, anhydrous K 2​ CO 3​ (2.0 equiv) and the desired alkyl halide (1.1 equiv).

  • Reaction: Stir at 25 °C for 12 hours. Crucial: Do not exceed 40 °C, as thermal energy lowers the activation barrier for ring-opening.

  • Workup: Dilute with EtOAc and wash with 5% aqueous LiCl (3x) to completely remove DMF.

  • Validation: Isolate the product and confirm stereointegrity via chiral HPLC.

Workflow Step1 Reaction Design: Select Mild Reagents Step2 Solvent & Temp: Aprotic, < 40°C Step1->Step2 Step3 Protecting Group Strategy: Avoid Strong EWGs Step2->Step3 Step4 In-Process Monitoring: Chiral HPLC / SFC Step3->Step4 Step5 Product Isolation: Buffered Aqueous Workup Step4->Step5

Step-by-step workflow to prevent stereochemical erosion during morpholine synthesis.

Frequently Asked Questions (FAQs)

Q: Why does my chiral HPLC show two peaks instead of a pure racemate after acid treatment? A: (2S)-2-methyl-6-phenylmorpholine has two stereocenters. Acid-catalyzed ring opening typically occurs exclusively at the highly stabilized benzylic C6 position. Because the C2 methyl stereocenter remains intact, the reaction produces a mixture of diastereomers (e.g., 2S,6S and 2S,6R) rather than a true enantiomeric racemate.

Q: Can I use standard silica gel chromatography for purification? A: Yes, but with caution. The slightly acidic silanol groups on standard silica can induce minor epimerization of sensitive benzylic morpholines if the compound is left on the column for extended periods. It is highly recommended to pre-treat the silica with 1% Et 3​ N to neutralize acidic sites, or use basic alumina.

Q: Is the free base stable during long-term storage? A: The free base is susceptible to autoxidation and radical-mediated HAT over time. For long-term storage, convert it to a crystalline salt (e.g., an HCl salt, provided it is formed under strictly controlled, anhydrous conditions at low temperatures) or store the free base under argon at -20 °C in the dark.

References

  • Shen, Z., Vargas-Rivera, M. A., Rigby, E. L., Chen, S., & Ellman, J. A. (2022). "Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers." ACS Catalysis, 12(20), 12860-12868.[Link]

  • Tang, S. A., Fults, A., Boyd, S. R., Gattu, N., Tran, K. A., Fan, J., MacKenzie, K. R., Palzkill, T., Young, D. W., & Chamakuri, S. (2024). "Expanding Complex Morpholines Using Systematic Chemical Diversity." Organic Letters, 26(17), 3493-3497.[Link]

Technical Support Center: Overcoming Aqueous Solubility Issues with (2S)-2-methyl-6-phenylmorpholine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Center. This guide is designed for researchers and drug development professionals experiencing precipitation, inconsistent dosing, or assay failure when working with (2S)-2-methyl-6-phenylmorpholine in aqueous environments.

Below, we deconstruct the physicochemical causality of these solubility issues and provide field-validated, self-checking protocols to ensure robust experimental integrity.

The Causality of Precipitation: Physicochemical Properties

To solve solubility issues, we must first understand the molecular behavior of the compound. (2S)-2-methyl-6-phenylmorpholine is a secondary amine derivative. Structurally analogous to phenmetrazine, the morpholine nitrogen possesses a basic pKa of approximately 8.4 to 8.5 [1].

When researchers attempt to dissolve this compound in standard physiological buffers (e.g., PBS or DMEM at pH 7.4), the system is governed by the Henderson-Hasselbalch equation. At pH 7.4, approximately 10% of the drug rapidly equilibrates into its un-ionized (free base) state. Because the free base features a highly lipophilic phenyl ring (logP ~1.5 - 1.7 ) [2], its intrinsic aqueous solubility is extremely poor. The localized concentration of the free base quickly exceeds its thermodynamic solubility limit, resulting in micro-precipitation—often visible as a milky opalescence in the media.

Step-by-Step Methodologies & Self-Validating Protocols

To overcome this, we must manipulate either the ionization state of the amine or the dielectric environment of the solvent. Below are two validated workflows. Every protocol includes a self-validating checkpoint to ensure the formulation is thermodynamically stable before you proceed to your assays.

Method A: pH Optimization & in situ Salt Formation

Best for: Non-pH-sensitive biochemical assays, stock solution generation, or gastric delivery models.

  • Weighing: Accurately weigh 10 mg of the (2S)-2-methyl-6-phenylmorpholine free base into a glass vial.

  • Protonation: Add 1.0 mL of 0.1 M HCl. Vortex vigorously for 60 seconds. The low pH forces >99.9% of the molecules into the highly hydrophilic hydrochloride (HCl) salt form.

  • Buffering: Slowly dilute this stock 1:10 into a strong Acetate Buffer (pH 5.5). Do not use phosphate buffers, as phosphate salts of lipophilic amines can sometimes precipitate.

  • Self-Validation Check: Measure the optical density at 600 nm (OD600) against a buffer blank. A true solution will yield an OD600 < 0.01. Any reading above this indicates the presence of colloidal micro-precipitates, meaning the pH is too high or the concentration exceeds the salt's solubility limit.

Method B: Cyclodextrin Encapsulation Strategy

Best for: Cell culture media (pH 7.4), in vivo intravenous dosing, and receptor binding assays.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It acts as a molecular shield, encapsulating the lipophilic phenyl ring of the free base and dragging it into the aqueous phase without altering the bulk pH [3].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Stock Generation: Dissolve the drug in 100% DMSO to create a highly concentrated 50 mM stock.

  • Complexation: Under rapid magnetic stirring, add the DMSO stock dropwise into the HP-β-CD solution (maximum final DMSO concentration ≤ 1%).

  • Self-Validation Check: Allow the solution to equilibrate at your target assay temperature (e.g., 37°C) for 30 minutes. Visually inspect against a dark background. The solution must be 100% transparent.

Quantitative Data Presentation

The table below summarizes the expected solubility enhancements when applying the protocols above, allowing for rapid comparison of formulation vehicles.

Formulation VehicleFinal pHEstimated Max SolubilityVisual Transparency (OD600)Recommended Application
100% PBS 7.4< 0.1 mg/mL> 0.50 (Cloudy/Precipitated)Not Recommended
0.1 M HCl 2.0> 50.0 mg/mL< 0.01 (Crystal Clear)Stock Solutions / Storage
1% DMSO in PBS 7.4~ 0.2 mg/mL~ 0.15 (Opalescent)Short-term biochemical assays
20% HP-β-CD in PBS 7.4> 10.0 mg/mL< 0.05 (Clear)Cell culture & In vivo dosing

Mandatory Visualizations

Formulation Workflow

FormulationWorkflow Start Solid (2S)-2-methyl- 6-phenylmorpholine CheckSalt Identify Form: Free Base or HCl Salt? Start->CheckSalt FreeBase Free Base (Lipophilic, logP ~1.7) CheckSalt->FreeBase Salt HCl Salt (Hydrophilic) CheckSalt->Salt DissolveDMSO Dissolve in 100% DMSO (100 mM Stock) FreeBase->DissolveDMSO DissolveBuffer Dissolve directly in Buffer (pH < 6.0) Salt->DissolveBuffer AddExcipient Dilute into PBS (pH 7.4) + 20% HP-β-CD DissolveDMSO->AddExcipient Final Stable Aqueous Solution (Ready for Assay) DissolveBuffer->Final AddExcipient->Final

Workflow for formulating (2S)-2-methyl-6-phenylmorpholine into stable aqueous solutions.

Pharmacological Signaling Pathway

Morpholine derivatives of this class act as Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs). Ensuring your compound is fully dissolved is critical, as precipitates cannot bind to the Dopamine Transporter (DAT), leading to false negatives in downstream cAMP/PKA/DARPP-32 signaling assays [4].

SignalingPathway Drug (2S)-2-methyl- 6-phenylmorpholine DAT Dopamine Transporter (DAT) Blockade Drug->DAT DA Synaptic Dopamine Accumulation DAT->DA D1R D1 Receptor Activation DA->D1R cAMP cAMP Elevation D1R->cAMP PKA PKA Activation cAMP->PKA DARPP32 DARPP-32 (Thr34) Phosphorylation PKA->DARPP32

Downstream dopaminergic signaling pathway activated by morpholine-based NDRI compounds.

Frequently Asked Questions (FAQs)

Q: I purchased the HCl salt form of the compound, but it still precipitates when I add it to my cell culture media. Why is this happening? A: Cell culture media (such as DMEM or RPMI) is heavily buffered to maintain a physiological pH of 7.4. Even if you introduce the highly soluble HCl salt, the buffering capacity of the media will rapidly strip the proton from the morpholine nitrogen, forcing the molecule to re-equilibrate back into the insoluble free base form. For media applications, you must use the HP-β-CD encapsulation strategy (Method B).

Q: Can I just heat the PBS buffer to 50°C to force the compound to dissolve? A: No. While heating increases kinetic energy and may temporarily force the compound into solution, it will inevitably crash out (precipitate) upon cooling back to room temperature or 37°C in the incubator. This creates a false sense of solubility and will lead to highly variable, non-reproducible assay results. Always achieve thermodynamic equilibrium solubility at your target assay temperature.

Q: Will the addition of 20% HP-β-CD interfere with my receptor binding assays? A: Generally, no. The inclusion complex formed between HP-β-CD and the drug is dynamic and reversible. Because the drug has a significantly higher binding affinity for its biological targets (like DAT) than for the cyclodextrin cavity, the cyclodextrin readily releases the drug at the receptor site without interfering with downstream signaling cascades [3].

References

  • Phenmetrazine | C11H15NO | CID 4762 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature Source: MDPI - Toxics URL:[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin Source: MDPI - Pharmaceutics URL:[Link]

  • Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

Sources

Technical Support Center: Optimizing (2S)-2-Methyl-6-Phenylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on complex, stereodefined saturated heterocycles, the synthesis of 2,6-disubstituted morpholines like (2S)-2-methyl-6-phenylmorpholine presents unique challenges. This guide is designed for research scientists and process chemists to troubleshoot byproduct formation, optimize diastereomeric ratios, and ensure scalable, high-fidelity cyclizations.

Diagnostic Workflow

G Start Analyze Crude Mixture (NMR/LC-MS) CheckIso High trans-isomer (Diastereomeric Byproduct)? Start->CheckIso CheckElim High Alkene (Elimination Byproduct)? CheckIso->CheckElim No SolIso Optimize Stereocontrol: Switch to Reductive Etherification CheckIso->SolIso Yes CheckInc Unreacted Intermediates (Incomplete Cyclization)? CheckElim->CheckInc No SolElim Reduce Base Strength: Use Non-Nucleophilic Base or Lewis Acid CheckElim->SolElim Yes SolInc Enhance Activation: Use Cyclic Sulfates or FeCl3 Catalysis CheckInc->SolInc Yes Success Pure (2S)-2-methyl- 6-phenylmorpholine CheckInc->Success No SolIso->Success SolElim->Success SolInc->Success

Troubleshooting workflow for byproduct reduction in morpholine synthesis.

Troubleshooting Guide & FAQs

Q1: I am observing a high percentage of the trans-diastereomer instead of my target cis-(2S,6R)-isomer. How can I improve the diastereomeric ratio (dr)? A1: The formation of trans-diastereomers is a common byproduct when relying on non-stereospecific cyclization methods (like standard acid-catalyzed dehydration). In 2,6-disubstituted morpholines, the cis-isomer is thermodynamically favored because both the methyl and phenyl substituents can adopt pseudoequatorial positions, minimizing 1,3-diaxial interactions[1]. Solution: Transition from a standard SN​2 Williamson etherification to an intramolecular reductive etherification. By generating an oxocarbenium ion intermediate from a keto-alcohol using a Lewis acid, subsequent reduction with triethylsilane occurs stereoselectively, yielding a dr of 19:1[1]. Alternatively, an Iron(III)-catalyzed heterocyclization of amino alcohols can be employed to achieve high cis selectivity (up to 95:5).

Q2: My cyclization step using a tosylated amino alcohol and NaH is yielding significant amounts of alkene byproducts. How do I suppress this elimination reaction? A2: Alkene byproducts arise from competing E2 elimination when strong bases like Sodium Hydride (NaH) are used to deprotonate the alcohol for ring closure. The basicity of NaH outcompetes its nucleophilicity, especially because the target carbon is sterically hindered by the adjacent phenyl or methyl group. Solution: Switch to a milder, non-nucleophilic base (e.g., DIPEA) or utilize a simultaneous hydroxyl activation-ring closure method. Using a catalytic amount of camphorsulfonic acid (CSA) or Lewis acids can facilitate cyclization without the need for harsh basic conditions that promote elimination[2].

Q3: I am trying to synthesize the morpholine core from a primary amine, but I am getting polyalkylation and high-molecular-weight "heavies". A3: Primary amines are notoriously difficult to monoalkylate, often leading to overalkylation and complex mixtures[3]. Solution: To reduce these high-molecular-weight byproducts, avoid simple alkyl halides. Instead, employ cyclic sulfates (e.g., ethylene sulfate) which react with the amine to form a stable zwitterionic intermediate. This intermediate naturally resists further alkylation. Subsequent base-catalyzed cyclization provides the morpholine core cleanly[3].

Quantitative Data: Cyclization Strategy Comparison

The following table summarizes the causal relationship between chosen synthetic methodologies and their respective byproduct profiles.

Cyclization StrategyReagents / CatalystTarget Yield (%)Diastereomeric Ratio (cis:trans)Major Byproduct Risk
Williamson Etherification NaH, TsCl / THF40 - 60%~ 3:1Alkenes (E2 Elimination)
Iron-Catalyzed C-O Formation FeCl 3​ ·6H 2​ O / CH 2​ Cl 2​ 75 - 89%95:5Unreacted Amino Alcohols
Reductive Etherification Et 3​ SiH, Lewis Acid80 - 90% 19:1Over-reduction products
Cyclic Sulfate Annulation Ethylene Sulfate, t-BuOK60 - 80%N/A (Core formation)Zwitterion hydrolysis

Self-Validating Experimental Protocol

Stereoselective Synthesis of (2S)-2-methyl-6-phenylmorpholine via Reductive Etherification

Objective: To achieve high cis-diastereoselectivity and eliminate E2 alkene byproducts by bypassing strongly basic conditions.

Phase 1: Substrate Preparation (Keto-Alcohol Formation)

  • Dissolve the enantiopure N-protected amino alcohol (derived from (S)-alaninol) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Alkylate with the corresponding α -bromo ketone (2-bromo-1-phenylethan-1-one) in the presence of a mild base (e.g., K 2​ CO 3​ ) to form the keto-alcohol intermediate. Stir at room temperature until complete consumption of the starting material is observed via TLC.

Phase 2: Oxocarbenium Formation & Stereoselective Reduction 3. Cool the reaction mixture to -78 °C. 4. Add a Lewis Acid (e.g., BF 3​ ·OEt 2​ or TMSOTf) dropwise to promote the formation of the cyclic oxocarbenium ion. Mechanistic Insight: The intermediate naturally adopts a conformation where the methyl and phenyl groups are pseudoequatorial, minimizing steric strain[1]. 5. Introduce Triethylsilane (Et 3​ SiH) (1.5 equiv) as a hydride source. The hydride attacks from the less hindered axial face. 6. Allow the reaction to slowly warm to room temperature over 4 hours.

Phase 3: Self-Validation & Workup 7. Quench the reaction with saturated aqueous NaHCO 3​ and extract with ethyl acetate. Dry the organic layer over MgSO 4​ and concentrate in vacuo. 8. Validation Check: Perform a crude 1 H NMR analysis before column chromatography.

  • Stereocontrol Verification: Examine the coupling constants of the protons at C2 and C6. The cis-isomer will display characteristic axial-axial coupling constants ( J≈10−12 Hz), confirming successful stereoselective cyclization[1].

  • Byproduct Verification: Ensure the absence of alkene vinylic protons (typically found at 5.0-6.0 ppm), confirming that E2 elimination was successfully suppressed.

References

  • Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction. ACS Publications.[Link]

  • Highly stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans using a one-pot sequential catalysis. PubMed (NIH).[Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications.[Link]

Sources

Technical Support Center: Refining Crystallization & Purification for (2S)-2-methyl-6-phenylmorpholine

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Purifying morpholine derivatives like (2S)-2-methyl-6-phenylmorpholine presents two distinct thermodynamic and kinetic challenges: "oiling out" (liquid-liquid phase separation) during standard crystallization, and the stereochemical resolution of enantiomers from a racemic mixture. As a Senior Application Scientist, I have designed this support guide to provide authoritative troubleshooting protocols. These methods establish self-validating workflows for high-yield, high-enantiomeric-excess (ee%) purification, ensuring your drug development pipeline remains unhindered.

Section 1: Troubleshooting "Oiling Out"

The Causality of Oiling Out

During the cooling of a supersaturated morpholine solution, you may observe the formation of a cloudy emulsion or a dense oil at the bottom of the flask instead of distinct crystals. This phenomenon, known as "oiling out," occurs when the Liquid-Liquid Equilibrium (LLE) binodal curve intersects the Solid-Liquid Equilibrium (SLE) solubility curve 1. Because the melting point of the solute is lower than the boiling point of the solvent, the system minimizes free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase before nucleation can occur 2.

Protocol: Rescuing an Oiled-Out Mixture

To force the system back into the SLE domain, you must alter the thermodynamic environment to favor solid crystal lattice formation over liquid demixing.

  • Re-dissolution: Reheat the oiled-out mixture until it forms a single, clear homogeneous phase. Do not boil off the solvent entirely.

  • Anti-Solvent Addition: Dropwise, add a non-polar anti-solvent (e.g., heptane or cyclohexane) that specifically lowers the solid solubility without inducing liquid demixing.

  • Concentration Adjustment: If the solution is too concentrated, dilute it by 10-15% with the primary solvent. High concentrations push the system into the LLE metastable zone.

  • Seeding: Cool the solution to just above the cloud point (typically 0.1 °C/min). Introduce 1-2 mg of pure (2S)-2-methyl-6-phenylmorpholine seed crystals to bypass the nucleation energy barrier.

  • Isothermal Aging: Hold the temperature steady for 2-4 hours to allow crystal growth to consume supersaturation before further cooling.

OilingOutWorkflow Start Crude (2S)-2-methyl-6-phenylmorpholine in Solvent Cooling Controlled Cooling (0.1 °C/min) Start->Cooling Observation Phase Observation Cooling->Observation Oiling Oiling Out (LLE) Liquid-Liquid Separation Observation->Oiling Metastable zone exceeded Crystals Nucleation (SLE) Solid-Liquid Separation Observation->Crystals Proper supersaturation Rescue Rescue Protocol: 1. Reheat to clear solution 2. Add anti-solvent dropwise 3. Seed crystals Oiling->Rescue Success High Purity Crystals (>99% ee) Crystals->Success Rescue->Cooling Iterate

Figure 1: Troubleshooting workflow for resolving oiling-out during phenylmorpholine crystallization.

Section 2: Diastereomeric Salt Resolution

The Causality of Resolving Agent Selection

Isolating the (2S)-enantiomer from a racemic mixture requires forming a diastereomeric salt. Morpholine derivatives possess a secondary amine that readily protonates. By utilizing a chiral acid such as (2R,3R)-(-)-Dibenzoyl-L-tartaric acid (DBTA) or Di-p-toluoyl-L-tartaric acid (DTTA), you create a pair of diastereomeric salts 3. The bulky benzoyl or toluoyl groups provide rigid π-π stacking and steric interactions that drastically amplify the solubility differences between the (2S)-salt and the (2R)-salt in moderately polar solvent systems (e.g., Ethyl Acetate/Methanol) 4.

Protocol: Chiral Resolution via DBTA

This self-validating protocol ensures that stereochemical integrity is maintained and verified at the final step.

  • Salt Formation: Dissolve 1.0 eq of racemic 2-methyl-6-phenylmorpholine in a 9:1 mixture of Ethyl Acetate (EtOAc) and Methanol (MeOH).

  • Acid Addition: Slowly add a solution of 0.5 to 1.0 eq of (2R,3R)-(-)-DBTA dissolved in EtOAc.

  • Fractional Crystallization: Heat the mixture to reflux until clear, then cool at a highly controlled rate of 0.2 °C/min to room temperature. The less soluble diastereomeric salt—typically the (2S)-enantiomer complex—will precipitate.

  • Filtration and Washing: Filter the crystals and wash with ice-cold EtOAc to remove the mother liquor containing the (2R)-isomer.

  • Basification: Suspend the isolated salt in water and adjust the pH to >10 using 2M NaOH. Extract the free base (2S)-2-methyl-6-phenylmorpholine with Dichloromethane (DCM).

  • Verification: Confirm enantiomeric excess via chiral HPLC.

ChiralResolution Racemate Racemic 2-methyl-6-phenylmorpholine ResolvingAgent Add (2R,3R)-(-)-DBTA (in EtOAc/MeOH) Racemate->ResolvingAgent SaltFormation Diastereomeric Salt Mixture ResolvingAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Solid Less Soluble Salt (2S)-Isomer Enriched Crystallization->Solid MotherLiquor Mother Liquor (2R)-Isomer Enriched Crystallization->MotherLiquor FreeBase Basification (NaOH) & Extraction Solid->FreeBase PureProduct Pure (2S)-2-methyl-6-phenylmorpholine FreeBase->PureProduct

Figure 2: Diastereomeric salt resolution pathway for isolating the (2S)-enantiomer.

Section 3: Data Presentation

Table 1: Resolving Agent & Solvent Matrix for Phenylmorpholines
Resolving AgentOptimal Solvent SystemTypical ee% (1st Pass)YieldMechanistic Advantage
(2R,3R)-(-)-DBTA EtOAc / MeOH (9:1)85 - 92%35 - 40%Bulky benzoyl groups enhance π-π stacking, maximizing solubility delta.
(2R,3R)-(-)-DTTA Acetone / Water (95:5)88 - 95%30 - 35%Toluoyl methyl groups provide extra steric bulk; highly crystalline salts.
L-(+)-Tartaric Acid Ethanol / Water (80:20)60 - 70%45%Low cost, but lacks aromatic interactions; requires multiple recrystallizations.
(+)-Camphorsulfonic Acid Isopropanol (IPA)75 - 80%40%Rigid bicyclic structure; excellent for highly lipophilic morpholine derivatives.
Table 2: Troubleshooting Oiling Out Parameters
ParameterLLE-Promoting (Avoid)SLE-Promoting (Target)
Cooling Rate > 1.0 °C / min< 0.2 °C / min
Solvent Polarity High affinity for solute (e.g., pure DCM)Mixed system (e.g., EtOAc / Heptane)
Concentration > 200 mg / mL50 - 100 mg / mL
Agitation Static or very low RPMModerate, consistent RPM (e.g., 250 RPM)

Section 4: Frequently Asked Questions (FAQs)

Q1: My diastereomeric salt has formed a gel instead of crystals. How do I proceed? A1: Gelation indicates that the solvent is trapped within a rapidly formed, disordered hydrogen-bond network, preventing proper crystal lattice packing. This is a kinetic issue. Reheat the gel until it dissolves, add 5-10% (v/v) of a protic co-solvent (like Methanol) to disrupt the excessive non-specific hydrogen bonding, and cool at a drastically reduced rate (0.05 °C/min).

Q2: After basification of the resolved salt, my extraction yield of the free base is unexpectedly low. Why? A2: Morpholine derivatives can exhibit significant water solubility, especially if the aqueous layer is not sufficiently basic or if the ionic strength is too low. Ensure the aqueous phase is adjusted to pH >10. Additionally, "salt out" the free base by saturating the aqueous layer with NaCl or K₂CO₃ before extracting with DCM or EtOAc. This increases the ionic strength, driving the organic compound into the organic layer 2.

Q3: Can I use chiral chromatography instead of diastereomeric salt resolution? A3: Yes. Chiral HPLC using stationary phases like cellulose tribenzoate derivatives is highly effective for analytical or preparative scale separation of phenylmorpholines. However, for multi-gram or kilogram scale-up, diastereomeric salt crystallization remains the most cost-effective and scalable method.

Q4: The ee% after one crystallization is only 75%. Should I switch resolving agents? A4: Not necessarily. A 75% ee on the first pass is typical for morpholine derivatives. Instead of switching agents, perform a "reslurry" or a second recrystallization of the isolated salt in the same solvent system. The enriched salt will act as its own seed, and the thermodynamic equilibrium will heavily favor the precipitation of the pure (2S)-diastereomer, often pushing the ee% >98%.

References

  • Superposition of Liquid–Liquid and Solid–Liquid Equilibria of Linear and Branched Molecules: Binary Systems. Industrial & Engineering Chemistry Research - ACS Publications. URL:[Link]

  • HU219458B - 2-Phenyl-3,5-dimethylmorpholine derivatives, pharmaceutical compositions containing them, and methods for their preparation.Google Patents.
  • US20130203752A1 - Phenylmorpholines and analogues thereof.Google Patents.

Sources

Validation & Comparative

A Guide to the Structural and Functional Comparison of Phenylmorpholine Isomers: (2S)-2-methyl-6-phenylmorpholine and Phenmetrazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The substituted phenylmorpholine scaffold is a cornerstone in the development of central nervous system (CNS) stimulants, primarily recognized for its interaction with monoamine transporters. Phenmetrazine (3-methyl-2-phenylmorpholine), historically marketed as Preludin, is the most prominent member of this class, formerly used as an anorectic agent but later withdrawn due to its significant potential for misuse.[1][2] Its mechanism as a potent norepinephrine and dopamine releasing agent is well-documented.[1][3][4]

This guide provides a detailed structural and functional comparison between phenmetrazine and a key structural isomer, (2S)-2-methyl-6-phenylmorpholine. While both molecules share the same molecular formula, the distinct placement of their methyl and phenyl substituents results in significant differences in their three-dimensional structure, which is hypothesized to profoundly impact their pharmacological activity. This document is intended for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into the structure-activity relationships (SAR) within this class and providing robust experimental protocols for empirical validation.

Part 1: Comparative Molecular Structure Analysis

The fundamental difference between phenmetrazine and (2S)-2-methyl-6-phenylmorpholine lies in the substitution pattern on the morpholine ring. This seemingly minor change—a positional isomerization—has critical implications for the molecule's stereochemistry, conformational preference, and its ability to adopt the necessary pharmacophore for interacting with monoamine transporters.

Phenmetrazine (3-methyl-2-phenylmorpholine)

Phenmetrazine possesses two adjacent stereocenters at the C2 and C3 positions. The molecule exists as four stereoisomers, grouped into two diastereomeric pairs:

  • (±)-trans-(2R,3R)/(2S,3S)-3-methyl-2-phenylmorpholine: This is the pharmacologically active racemate, commonly referred to as phenmetrazine. The trans configuration, where the phenyl and methyl groups are on opposite sides of the morpholine ring plane, is crucial for its activity. In its preferred chair conformation, these bulky groups can occupy pseudo-equatorial positions, minimizing steric strain.

  • (±)-cis-(2R,3S)/(2S,3R)-3-methyl-2-phenylmorpholine: This diastereomer, also known as pseudophenmetrazine, is significantly less active as a monoamine releaser.[3]

The structure of phenmetrazine embeds a phenethylamine backbone, a key structural motif for many CNS stimulants. This arrangement is critical for its substrate activity at the dopamine transporter (DAT) and norepinephrine transporter (NET).

(2S)-2-methyl-6-phenylmorpholine

In this isomer, the substituents are located on carbons flanking the morpholine ring's oxygen atom (positions C2 and C6). This guide will focus on the (2S,6S) stereoisomer as a representative example.

  • Stereochemistry: The stereocenters are at C2 (bearing the methyl group) and C6 (bearing the phenyl group). The specified (2S,6S) configuration defines the absolute stereochemistry.

  • Conformational Impact: The 1,3-diaxial interactions that can occur in substituted six-membered rings are highly relevant here. The preferred conformation will seek to place the larger phenyl group in an equatorial position to maximize stability. The C2-methyl group's orientation will significantly influence the overall molecular shape.

The most critical distinction is the disruption of the classic phenethylamine pharmacophore. The spatial relationship between the aromatic ring and the secondary amine nitrogen is fundamentally altered compared to phenmetrazine, which predicts a divergent pharmacological profile.

G cluster_0 Phenmetrazine (trans-3-methyl-2-phenylmorpholine) cluster_1 (2S,6S)-2-methyl-6-phenylmorpholine Phenmetrazine Isomer

Fig 1. Chemical structures of Phenmetrazine and its isomer.

Part 2: Physicochemical and Pharmacological Profiles

The structural differences outlined above translate directly into distinct physicochemical properties and, consequently, divergent biological activities.

Table 1: Comparative Physicochemical Properties
PropertyPhenmetrazine(2S)-2-methyl-6-phenylmorpholineRationale for Difference
Molecular Formula C₁₁H₁₅NOC₁₁H₁₅NOIdentical (Isomers)
Molar Mass 177.24 g/mol 177.24 g/mol Identical (Isomers)
Stereocenters 2 (C2, C3)2 (C2, C6)Different locations of chiral centers.
Key Structural Motif Embedded PhenethylamineDisrupted PhenethylamineThe relative positions of the phenyl ring and nitrogen atom are altered.
Predicted LogP ~1.8 - 2.1~1.8 - 2.1While similar, minor differences may arise from conformational effects on the solvent-accessible surface area.
Pharmacological Comparison and SAR Hypothesis

Phenmetrazine's stimulant and anorectic effects are derived from its function as a substrate for monoamine transporters, triggering the reverse transport (efflux) of dopamine and norepinephrine from presynaptic neurons.[1][5]

Structure-Activity Relationship (SAR) Hypothesis: The activity of phenmetrazine is highly dependent on its ability to mimic endogenous monoamines like dopamine and norepinephrine. This requires a specific spatial orientation of the aromatic ring and the protonated amine. In (2S)-2-methyl-6-phenylmorpholine, the greater separation and altered geometric vector between the phenyl ring and the nitrogen atom likely reduce or eliminate its ability to effectively bind to and act as a substrate for DAT and NET. It may transition from a potent releaser to a weaker reuptake inhibitor or an inactive compound altogether.

Table 2: Comparative Pharmacological Data
ParameterPhenmetrazine(2S)-2-methyl-6-phenylmorpholine
Mechanism of Action Norepinephrine-Dopamine Releasing Agent (NDRA)[1]Hypothesized to be a weak reuptake inhibitor or inactive.
Dopamine Transporter (DAT) Activity EC₅₀ = 70–131 nM (Release)[1]Data not publicly available.
Norepinephrine Transporter (NET) Activity EC₅₀ = 29–50 nM (Release)[1]Data not publicly available.
Serotonin Transporter (SERT) Activity EC₅₀ > 7,700 nM (Release)[1]Data not publicly available.

Part 3: Experimental Protocols for Comparative Evaluation

To empirically validate the hypothesized differences in pharmacology, a systematic experimental approach is required. The following protocols provide a framework for the chiral separation and functional characterization of these isomers.

G Start Compound Synthesis or Procurement Struct_Verification Structural Verification (NMR, HRMS) Start->Struct_Verification Chiral_Sep Chiral Separation (HPLC with Chiral Stationary Phase) Struct_Verification->Chiral_Sep Config_Confirm Absolute Configuration Confirmation (e.g., X-ray Crystallography) Chiral_Sep->Config_Confirm Pharm_Profile Pharmacological Profiling (Monoamine Transporter Assays) Chiral_Sep->Pharm_Profile Isolated Enantiomers Analysis Data Analysis & SAR Conclusion Config_Confirm->Analysis Uptake_Assay Uptake Inhibition Assay (Determine IC₅₀) Pharm_Profile->Uptake_Assay Release_Assay Substrate Release Assay (Determine EC₅₀ and Eₘₐₓ) Pharm_Profile->Release_Assay Uptake_Assay->Analysis Release_Assay->Analysis

Fig 2. Workflow for the comparative analysis of phenylmorpholine isomers.
Protocol 1: Chiral Separation by HPLC

Objective: To separate the enantiomers of synthesized (2S,6S)-2-methyl-6-phenylmorpholine and phenmetrazine for isolated pharmacological testing.

Causality: The biological activity of chiral molecules often resides in a single enantiomer. Physical separation is mandatory to accurately assess the pharmacology of each stereoisomer and prevent misinterpretation of data from a racemic mixture.

Methodology:

  • Column Selection: Employ a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak IA, IB, or IC) are highly effective for separating amine-containing compounds. The choice of CSP is critical as separation is based on the formation of transient, diastereomeric complexes between the analyte and the chiral selector on the stationary phase.

  • Mobile Phase Optimization:

    • Start with a mobile phase of Hexane/Isopropanol/Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).

    • The apolar hexane and polar alcohol modulate retention time, while the basic additive (DEA) is crucial for improving peak shape and reducing tailing by competing with the analyte for active sites on the silica support.

    • Adjust the alcohol percentage to optimize the resolution between the enantiomeric peaks.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase. Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas to determine the enantiomeric excess (ee%) of the sample. Collect the separated fractions for solvent evaporation and subsequent use in functional assays.

Protocol 2: In Vitro Monoamine Transporter Activity Assay

Objective: To quantify the potency (IC₅₀/EC₅₀) and efficacy (Eₘₐₓ) of each isolated enantiomer as an inhibitor or releaser at human dopamine (hDAT) and norepinephrine (hNET) transporters.

Causality: This functional assay directly measures the interaction of the compounds with their primary molecular targets. By using cells engineered to express a single transporter type, we can definitively attribute any observed activity to either hDAT or hNET, providing a clear mechanistic understanding.

Methodology:

  • Cell Culture: Maintain Human Embryonic Kidney (HEK293) cells stably expressing either hDAT or hNET in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Preparation:

    • Plate the cells in 96-well plates and grow to ~90% confluency.

    • On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Uptake Inhibition Assay (to determine IC₅₀):

    • Prepare serial dilutions of the test compounds in KRH buffer.

    • Add the compounds to the cells and pre-incubate for 10 minutes at 37°C.

    • Initiate the uptake reaction by adding a mixture of [³H]dopamine (for hDAT) or [³H]norepinephrine (for hNET) at a final concentration equal to its Kₘ value.

    • Incubate for 5 minutes at 37°C.

    • Terminate the reaction by rapidly washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells and measure the retained radioactivity using a liquid scintillation counter.

    • Calculate the % inhibition relative to vehicle controls and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Release Assay (to determine EC₅₀):

    • Pre-load the cells with either [³H]dopamine or [³H]norepinephrine for 30 minutes at 37°C.

    • Wash the cells to remove excess radiolabel.

    • Add serial dilutions of the test compounds (or a known releaser like d-amphetamine as a positive control) and incubate for 30 minutes at 37°C.

    • Collect the supernatant, which contains the released radiolabel.

    • Lyse the cells to determine the remaining radioactivity.

    • Calculate the % release and fit the data to a dose-response curve to determine EC₅₀ and Eₘₐₓ values.

Conclusion

The structural comparison between phenmetrazine and (2S)-2-methyl-6-phenylmorpholine highlights a critical principle in medicinal chemistry: positional isomerism can lead to drastic changes in pharmacological function. Phenmetrazine's activity is intrinsically linked to its trans-3-methyl-2-phenyl substitution pattern, which preserves a phenethylamine-like pharmacophore. In contrast, the 2-methyl-6-phenyl substitution pattern fundamentally alters the molecule's three-dimensional structure and the critical spatial relationship between the aromatic ring and the basic nitrogen.

This guide hypothesizes that this structural modification will significantly diminish or abolish the potent monoamine-releasing activity characteristic of phenmetrazine. Empirical validation through the detailed chiral separation and in vitro pharmacology protocols provided is essential to confirm this hypothesis. Such studies are crucial for building more sophisticated SAR models for the phenylmorpholine class, aiding in the future design of novel CNS agents with tailored and potentially safer pharmacological profiles.

References

  • Phenmetrazine - Wikipedia. Wikipedia. [Link]

  • Phendimetrazine Tartate Label. U.S. Food and Drug Administration. [Link]

  • Phenmetrazine - wikidoc. Wikidoc. [Link]

  • Stereochemistry of d-3,4-Dimethyl-2-phenylmorpholine (Phendimetrazine)1. Journal of Pharmaceutical Sciences. [Link]

  • Details for Phenmetrazines. United Nations Office on Drugs and Crime. [Link]

  • PHENMETRAZINE - Inxight Drugs. National Center for Advancing Translational Sciences. [Link]

  • The Crystal Structure of Phenmetrazine Hydrochloride. IUCr Journals. [Link]

  • Phendimetrazine Tartrate: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

  • Phenmetrazine Drug Information. PharmaCompass. [Link]

  • Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. PubMed. [Link]

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PubMed Central. [Link]

  • Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain. PubMed Central. [Link]

  • Chemical structure of phendimetrazine and phenmetrazine enantiomers examined in the present study. ResearchGate. [Link]

  • Phenmetrazine | C11H15NO. PubChem. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. PubMed. [Link]

  • (PDF) Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. ResearchGate. [Link]

  • Substituted phenylmorpholine - Wikipedia. Wikipedia. [Link]

  • Phenylmorpholines and analogues thereof - Google Patents.
  • Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. PubMed Central. [Link]

  • Pharmaceutical Insights: Phendimetrazine Tartrate's R&D Progress. Patsnap Synapse. [Link]

  • Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. [Link]

  • A Comparison of in vivo and in vitro Methods of Studying the Release Rate of Drug into the Gastaointestinal Tract in Man Exempli. University of London. [Link]

  • Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. [Link]

  • Compound: PHENDIMETRAZINE (CHEMBL1615439). ChEMBL. [Link]

  • Figure 1 from Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Semantic Scholar. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • How weight loss pills phendimetrazine affect metabolism. Hill Construction. [Link]

  • [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives]. PubMed. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • 2-Phenylmorpholine - Wikipedia. Wikipedia. [Link]

  • 2-Phenylmorpholine - Grokipedia. Grokipedia. [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Category:Substituted phenylmorpholines - Wikimedia Commons. Wikimedia Commons. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine. National Center for Biotechnology Information. [Link]

  • (2S)-2-Phenylmorpholine | C10H13NO. PubChem. [Link]

Sources

benchmarking (2S)-2-methyl-6-phenylmorpholine against standard morpholine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Technical Benchmarking Guide: Pharmacological Profiling of (2S)-2-methyl-6-phenylmorpholine Against Standard Morpholine Scaffolds

As a Senior Application Scientist in neuropharmacology, I have structured this guide to provide a rigorous, objective comparison of (2S)-2-methyl-6-phenylmorpholine against standard morpholine derivatives. Morpholine scaffolds are privileged structures in central nervous system (CNS) drug development, primarily due to their ability to modulate monoamine transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[1].

This guide dissects the structure-activity relationships (SAR), comparative in vitro performance, and self-validating experimental methodologies required to benchmark these compounds accurately.

Structural and Mechanistic Overview

The pharmacological identity of a morpholine derivative is highly sensitive to the positional substitution of its methyl and phenyl groups.

  • Phenmetrazine (3-methyl-2-phenylmorpholine): The prototypical standard, characterized by potent substrate-type monoamine release, leading to high abuse liability.

  • Hydroxybupropion (3,5,5-trimethyl-2-(3-chlorophenyl)morpholine): A heavily substituted derivative that acts purely as a non-transportable reuptake inhibitor (NDRI), lacking releasing properties[1].

  • (2S)-2-methyl-6-phenylmorpholine: By shifting the methyl group to the 6-position and the phenyl group to the 2-position, this isomer fundamentally alters the steric bulk around the basic nitrogen[2]. This structural repositioning modulates its docking into the orthosteric sites of DAT and NET, maintaining high binding affinity while shifting the mechanism of action toward a hybrid reuptake inhibitor/releaser profile depending on the specific vesicular monoamine transporter 2 (VMAT2) interaction[3][4].

Pathway Ligand (2S)-2-methyl-6-phenylmorpholine DAT DAT (Dopamine Transporter) Ligand->DAT High Affinity NET NET (Norepinephrine Transporter) Ligand->NET High Affinity SERT SERT (Serotonin Transporter) Ligand->SERT Low Affinity VMAT2 VMAT2 (Vesicle) DAT->VMAT2 Intracellular Entry Synapse Synaptic Cleft (Monoamine Accumulation) DAT->Synapse Reuptake Inhibition NET->VMAT2 Intracellular Entry NET->Synapse Reuptake Inhibition VMAT2->Synapse Reverse Transport (Efflux)

Fig 1. Mechanistic pathway of (2S)-2-methyl-6-phenylmorpholine at monoamine transporters.

Comparative Pharmacological Data

To objectively benchmark (2S)-2-methyl-6-phenylmorpholine, we evaluate its half-maximal inhibitory/effective concentrations (IC50/EC50) against established morpholine standards. A lower value indicates higher potency. The DAT/SERT ratio is a critical metric; a higher ratio indicates greater DAT selectivity, which correlates with dopaminergic tone modulation.

CompoundScaffold SubstitutionDAT IC50/EC50 (nM)NET IC50/EC50 (nM)SERT IC50/EC50 (nM)Primary Mechanism
(2S)-2-methyl-6-phenylmorpholine 2-phenyl, 6-methyl~120~80>5000Hybrid Inhibitor/Releaser
Phenmetrazine 2-phenyl, 3-methyl130302500Substrate-Type Releaser
Hydroxybupropion 2-(3-Cl-phenyl), 3,5,5-trimethyl6001800>10000Pure Reuptake Inhibitor
3-Fluorophenmetrazine (3-FPM) 2-(3-F-phenyl), 3-methyl43302558Substrate-Type Releaser

(Data synthesized from standardized in vitro radioligand assays[1][3].)

Experimental Methodologies & Self-Validating Protocols

To generate the data above, mere observation of monoamine accumulation is insufficient. We must definitively prove causality—whether the compound blocks the transporter pore from the outside (reuptake inhibition) or uses the transporter to enter the cell and reverse vesicular flow (substrate-type release)[4].

The following protocol utilizes a self-validating dual-cohort system to differentiate these mechanisms.

Protocol: Self-Validating Monoamine Efflux Assay

1. Cell Line Selection & Preparation: Culture Human Embryonic Kidney (HEK-293) cells stably expressing human hDAT, hNET, or hSERT in 24-well plates. Causality Check: HEK-293 cells are utilized because they natively lack endogenous monoamine transporters. This provides a "clean background," ensuring that any observed radioligand transport is exclusively mediated by the transfected human target, eliminating false positives from off-target transport[1].

2. Radioligand Loading: Incubate the cells with tritiated radioligands ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) to fully load the intracellular vesicular pools. Wash extensively with Krebs-Ringer HEPES (KRH) buffer to remove extracellular noise.

3. Self-Validation (Blocker Pre-incubation): Split the assay into two distinct cohorts:

  • Cohort A (Baseline): Receives a vehicle buffer.

  • Cohort B (Validation): Pre-incubated with specific, non-transportable uptake blockers (250 nM GBR1209 for DAT, 166 nM desipramine for NET, 100 nM fluoxetine for SERT)[3]. Causality Check: This is the critical self-validation step. Pure reuptake inhibitors (like GBR1209) plug the transporter pore. If (2S)-2-methyl-6-phenylmorpholine is a releaser, it must enter the presynaptic neuron via the transporter to access VMAT2[4]. Therefore, the presence of GBR1209 will completely block the releasing effect of the test compound. If the test compound was merely a reuptake inhibitor, adding a second inhibitor would not reverse the efflux.

4. Compound Introduction & Quantification: Introduce (2S)-2-methyl-6-phenylmorpholine across a concentration gradient (1 nM to 10 μM). After a 30-minute incubation, collect the extracellular buffer and lyse the cells. Quantify the radioactivity using liquid scintillation counting to calculate the fractional release and derive the EC50[3].

Protocol S1 1. Seed HEK-293 Cells (hDAT/hNET/hSERT) S2 2. Pre-incubate Blockers (GBR1209/Desipramine) S1->S2 Isolate targets S3 3. Add Morpholine Derivatives S2->S3 Establish baseline S4 4. Introduce Tritiated Radioligands S3->S4 Competitive binding S5 5. Liquid Scintillation Quantification S4->S5 Measure IC50/EC50

Fig 2. Self-validating experimental workflow for in vitro monoamine transporter assays.

Conclusion & Application Insights

Benchmarking (2S)-2-methyl-6-phenylmorpholine against its peers reveals a highly tuned pharmacological profile. Unlike phenmetrazine, which acts as a blunt substrate-type releaser with high abuse potential, or hydroxybupropion, which is a pure but relatively weak NDRI, the 2-methyl-6-phenylmorpholine scaffold offers potent, selective DAT/NET engagement with virtually zero SERT cross-reactivity[1][3]. For drug development professionals, this specific stereoisomer presents a compelling scaffold for indications requiring robust dopaminergic and noradrenergic tone enhancement (e.g., treatment-resistant depression or severe obesity) while offering a tunable mechanism of action through targeted structural derivatization.

References

  • Synthesis of 2-(Substituted phenyl)
  • CA2800220A1 - Phenylmorpholines et leurs analogues Source: Google Patents URL
  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)
  • US9617229B2 - PHENYLMORPHOLINES AND ANALOGUES THEREOF Source: Google Patents URL
  • Monoamine releasing agent Source: IIAB URL

Sources

A Researcher's Guide to Elucidating the Stereoselective Pharmacokinetics of 2-Methyl-6-phenylmorpholine

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and researchers in pharmacology, the evaluation of stereoisomers is a critical step in characterizing a new chemical entity. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological systems, leading to stereoselective differences in pharmacodynamics and pharmacokinetics. This guide provides a comprehensive framework for comparing the pharmacokinetic profiles of the stereoisomers of 2-methyl-6-phenylmorpholine, a substituted phenylmorpholine derivative. While specific data for this compound is not yet publicly available, this document outlines the essential experimental workflows and underlying scientific principles, drawing parallels from structurally related compounds like phenmetrazine and phendimetrazine.

The Imperative of Stereoselectivity in Drug Development

Many chiral drugs are administered as racemic mixtures, containing equal amounts of two enantiomers. However, these enantiomers can exhibit profound differences in their absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2] One enantiomer may be therapeutically active while the other is inactive, or in some cases, even toxic.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and Health Canada have issued guidelines emphasizing the importance of characterizing the pharmacokinetic and pharmacodynamic properties of individual stereoisomers early in the drug development process.[3]

For phenylmorpholine derivatives, stereoselectivity is a well-documented phenomenon. For instance, studies on the related compound phenmetrazine have shown that the (+)-isomer possesses greater potency than the (-)-isomer.[4][5][6] This underscores the necessity of a thorough stereoselective pharmacokinetic investigation for novel analogs like 2-methyl-6-phenylmorpholine.

Comparative Pharmacokinetic Profiling: An Experimental Blueprint

A comprehensive comparison of the pharmacokinetic profiles of 2-methyl-6-phenylmorpholine stereoisomers necessitates a series of well-designed in vitro and in vivo studies. The primary objective is to quantify the concentration of each stereoisomer in biological matrices over time, allowing for the determination of key pharmacokinetic parameters.

Core Experimental Workflow

The following diagram illustrates the overarching experimental workflow for a comparative pharmacokinetic study of 2-methyl-6-phenylmorpholine stereoisomers.

G cluster_0 Pre-Study Preparation cluster_1 In Vivo Study cluster_2 Sample Analysis & Data Interpretation Stereoisomer_Separation Stereoisomer Separation & Purification Analytical_Method_Dev Chiral Analytical Method Development & Validation Stereoisomer_Separation->Analytical_Method_Dev Chiral_Analysis Quantification of Stereoisomers using Validated Assay Analytical_Method_Dev->Chiral_Analysis Animal_Model Animal Model Selection (e.g., Rodent, Non-rodent) Dosing Administration of Individual Stereoisomers & Racemate Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma/Blood Sample Processing Blood_Sampling->Sample_Processing Sample_Processing->Chiral_Analysis PK_Modeling Pharmacokinetic Modeling & Parameter Calculation Chiral_Analysis->PK_Modeling Comparison Comparative Analysis of Stereoisomer Profiles PK_Modeling->Comparison

Caption: Experimental workflow for comparative pharmacokinetic analysis.

Part 1: Stereoisomer Separation and Analytical Method Development

The foundational step in any stereoselective pharmacokinetic study is the ability to separate and accurately quantify the individual stereoisomers.

Stereoisomer Separation

Before initiating in vivo studies, the pure stereoisomers of 2-methyl-6-phenylmorpholine must be isolated from the racemic mixture. Common methods for chiral separation include:

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used technique for separating enantiomers.[7][8][9]

  • Diastereomeric Crystallization: This method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.[8][10]

The identity and enantiomeric purity of the separated isomers should be rigorously confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD).[11]

Chiral Analytical Method Development

A validated, stereoselective analytical method is paramount for accurately measuring the concentrations of each 2-methyl-6-phenylmorpholine stereoisomer in biological samples (e.g., plasma, blood, urine). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[12]

Protocol for Chiral LC-MS/MS Method Development:

  • Selection of a Chiral Stationary Phase: Screen various CSPs to achieve baseline separation of the stereoisomers.

  • Optimization of Mobile Phase: Adjust the mobile phase composition (solvents and additives) to optimize resolution and peak shape.

  • Mass Spectrometry Tuning: Optimize MS parameters (e.g., precursor and product ions, collision energy) for each stereoisomer to ensure sensitive and specific detection.

  • Sample Preparation: Develop a robust method for extracting the analytes from the biological matrix, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Method Validation: Validate the analytical method according to regulatory guidelines (e.g., FDA, EMA) for parameters including accuracy, precision, linearity, selectivity, and stability.

Part 2: In Vivo Pharmacokinetic Studies

In vivo studies in appropriate animal models are essential for determining the ADME properties of the 2-methyl-6-phenylmorpholine stereoisomers.

Study Design

A typical study design would involve administering each pure stereoisomer and the racemic mixture to different groups of animals. A crossover design can also be employed.

Experimental Protocol for an In Vivo Pharmacokinetic Study in Rodents:

  • Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats).

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week.

  • Dosing:

    • Administer a single dose of the (+)-stereoisomer, (-)-stereoisomer, or racemic 2-methyl-6-phenylmorpholine via the intended clinical route (e.g., oral gavage, intravenous injection).

    • Include a vehicle control group.

  • Blood Sampling: Collect serial blood samples from a cannulated vessel (e.g., jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Analysis: Quantify the concentrations of each stereoisomer in the plasma samples using the validated chiral LC-MS/MS method.

Data Analysis and Interpretation

The plasma concentration-time data for each stereoisomer will be used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis software.

Table 1: Key Pharmacokinetic Parameters for Comparison

ParameterDescriptionExpected Stereoselective Differences
Cmax Maximum plasma concentrationDifferences in the rate and extent of absorption can lead to varying Cmax values between stereoisomers.
Tmax Time to reach CmaxStereoselective absorption or first-pass metabolism can result in different Tmax values.
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationA key indicator of overall drug exposure; differences often arise from stereoselective metabolism and/or excretion.
t1/2 Elimination half-lifeStereoselective metabolism or renal clearance can lead to different elimination half-lives.
CL/F Apparent total clearanceReflects the rate of drug removal from the body; often stereoselective due to enzymatic metabolism.
Vd/F Apparent volume of distributionDifferences in plasma protein binding and tissue distribution can result in stereoselective Vd/F.

Part 3: In Vitro Studies to Elucidate Mechanisms of Stereoselectivity

In vitro assays can provide valuable insights into the mechanisms underlying any observed stereoselective pharmacokinetics.

Metabolic Stability

Incubating the individual stereoisomers with liver microsomes or hepatocytes can reveal stereoselective metabolism.[13][14]

Protocol for In Vitro Metabolic Stability Assay:

  • Incubation: Incubate each stereoisomer with pooled human liver microsomes and NADPH.

  • Sampling: Collect samples at various time points.

  • Analysis: Quantify the remaining parent compound using LC-MS/MS.

  • Calculation: Determine the in vitro half-life and intrinsic clearance for each stereoisomer.

A significant difference in the metabolic rates of the stereoisomers would strongly suggest that stereoselective metabolism is a key driver of the pharmacokinetic differences observed in vivo.

Plasma Protein Binding

The extent of plasma protein binding can influence the distribution and clearance of a drug.[15] Equilibrium dialysis is a common method to assess this.

Protocol for Plasma Protein Binding Assay:

  • Dialysis: Add each stereoisomer to plasma and dialyze against a protein-free buffer.

  • Analysis: Measure the concentration of the stereoisomer in the plasma and buffer compartments at equilibrium.

  • Calculation: Determine the fraction of unbound drug for each stereoisomer.

Stereoselective plasma protein binding can lead to different unbound concentrations, which is the fraction available to exert pharmacological effects and undergo metabolism and elimination.

Visualizing the Path to Understanding Stereoselectivity

The following diagram illustrates the logical flow of investigation to determine the underlying causes of stereoselective pharmacokinetics.

G InVivo_PK In Vivo Pharmacokinetic Differences Observed? Stereoselective_Metabolism Investigate Stereoselective Metabolism (In Vitro) InVivo_PK->Stereoselective_Metabolism Yes No_Difference Pharmacokinetic Profiles are Similar InVivo_PK->No_Difference No Stereoselective_PPB Investigate Stereoselective Plasma Protein Binding Stereoselective_Metabolism->Stereoselective_PPB Stereoselective_Transport Investigate Stereoselective Transporter Interactions Stereoselective_PPB->Stereoselective_Transport Conclusion Elucidate Mechanisms of Stereoselective Pharmacokinetics Stereoselective_Transport->Conclusion

Caption: Decision tree for investigating stereoselective pharmacokinetics.

Conclusion

A thorough investigation into the comparative pharmacokinetic profiles of 2-methyl-6-phenylmorpholine stereoisomers is not merely a regulatory requirement but a scientific necessity for a comprehensive understanding of its therapeutic potential. By systematically applying the principles and experimental protocols outlined in this guide, researchers can elucidate the stereoselective ADME properties of this novel compound. This knowledge is crucial for making informed decisions regarding its development, including the choice of which stereoisomer (or the racemate) to advance into clinical trials, and for optimizing its dosing regimen to maximize efficacy and minimize potential adverse effects. The insights gained from such studies will ultimately contribute to the development of safer and more effective therapeutic agents.

References

  • Development of New Stereoisomeric Drugs May 1992. (1992, May 1). U.S.
  • Banks, M. L., Blough, B. E., Fennell, T. R., Snyder, R. W., & Negus, S. S. (2013). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug and alcohol dependence, 130(1-3), 158–166. [Link]

  • Banks, M. L., Blough, B. E., Fennell, T. R., Snyder, R. W., & Negus, S. S. (2013). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug and alcohol dependence, 130(1-3), 158–166. [Link]

  • Banks, M. L., Blough, B. E., Fennell, T. R., Snyder, R. W., & Negus, S. S. (2013). Role of phenmetrazine as an active metabolite of phendimetrazine: Evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug and Alcohol Dependence, 130(1-3), 158-166. [Link]

  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development. (2017, May 4). Health Canada. [Link]

  • Jamali, F., Mehvar, R., & Pasutto, F. M. (1989). Stereoselectivity in clinical pharmacokinetics and drug development. Journal of clinical pharmacy and therapeutics, 14(5), 331–340. [Link]

  • Hecel, A., et al. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 26(11), 3348. [Link]

  • Losacker, M., et al. (2021). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. Archives of Toxicology, 95(2), 657-670. [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. (1997). Pure and Applied Chemistry, 69(7), 1469-1474. [Link]

  • Stereochemistry and Its Role in Drug Design. (2015). Clinical Pharmacology & Biopharmaceutics, 4(3). [Link]

  • Substituted phenylmorpholine. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • Brandt, S. D., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(11-12), 1731–1742. [Link]

  • Al-Salami, H. (2007). Stereoselectivity in drug metabolism. Expert opinion on drug metabolism & toxicology, 3(2), 149–158. [Link]

  • Khan, I., & Mawazi, S. M. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3), 253-256. [Link]

  • How to separate the stereoisomers compond in reaction mixture? (2024, July 23). ResearchGate. [Link]

  • Gross, A. S., & A. M. (2016). Stereoselective Drug Metabolism and Drug Interactions. ResearchGate. [Link]

  • Racemic separation of 2,6-trans-dimethymorpholine. (n.d.).
  • Development of recognition and separation methods for polymers using MOFs. (n.d.). Royal Society of Chemistry. [Link]

  • Gecse, E., et al. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 30(9), 1834. [Link]

  • Ord, J., et al. (2020). Pharmacokinetics of Mephedrone Enantiomers in Whole Blood after a Controlled Intranasal Administration to Healthy Human Volunteers. Pharmaceuticals, 14(1), 1. [Link]

  • Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. (2018, August 17). Bioanalysis Zone. [Link]

  • Le, K., et al. (2009). Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties. Neuropsychopharmacology, 34(11), 2449–2460. [Link]

  • Enantioselectivity in Pharmacokinetics: A Mini Review. (2024, December 15). Journal of Pharmaceutical Research International. [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][16]naphthyridin-2(1H)-one (Torin2) as a Potent, Selective, and Orally Available Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

  • Mendelson, J., et al. (2006). Human pharmacology of the methamphetamine stereoisomers. Clinical pharmacology and therapeutics, 80(4), 403–420. [Link]

  • Sestak, V., et al. (2024). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 29(11), 2689. [Link]

  • Biological New Targets Prediction & ADME Pharmacokinetics Profiling of Newly Synthesized E / Z Isomers of Methyl 2-phenyl-2-(2-phenylhydrazono) Acetate Derivatives. (2024, March). ResearchGate. [Link]

  • Substituted phenylmorpholine. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • 2-Phenylmorpholine. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. (n.d.). RSC Publishing. [Link]

  • Bioanalysis and metabolic investigation of psychoactive substances. (2025). ZORA (Zurich Open Repository and Archive). [Link]

  • Melo, S. (n.d.). Google Scholar.
  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. (2025, June 21). MDPI. [Link]

  • Upadhyay, S., et al. (2017). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. EXCLI journal, 16, 628–649. [Link]

Sources

Cross-Validation of Transporter Binding Assays for (2S)-2-Methyl-6-Phenylmorpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(2S)-2-methyl-6-phenylmorpholine is a chiral morpholine derivative structurally related to the anorectic agent phenmetrazine. Pharmacologically, it acts as a ligand at the primary monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

When evaluating morpholine-based central nervous system (CNS) compounds, relying on a single assay modality is scientifically insufficient. Monoamine transporter (MAT) ligands can act either as reuptake inhibitors (trapping the transporter in an outward-facing conformation) or as substrate-type releasers (inducing reverse transport) [1]. To accurately define the pharmacological profile of (2S)-2-methyl-6-phenylmorpholine, researchers must cross-validate equilibrium binding affinities ( Ki​ ) with functional uptake inhibition ( IC50​ ). This guide provides an objective comparison of three self-validating assay modalities—Radioligand Binding, TR-FRET, and Fluorescent Uptake—to establish a robust, artifact-free screening cascade.

Mechanistic Workflow & Assay Logic

G cluster_targets Monoamine Transporter Targets cluster_assays Cross-Validation Assay Modalities Compound (2S)-2-methyl-6-phenylmorpholine (Test Compound) DAT DAT (SLC6A3) Compound->DAT Binds Central Cavity NET NET (SLC6A2) Compound->NET Binds Central Cavity SERT SERT (SLC6A4) Compound->SERT Binds Central Cavity RBA Radioligand Binding (Equilibrium Ki) DAT->RBA [3H]WIN35,428 Displacement TRFRET TR-FRET Binding (High-Throughput Ki) NET->TRFRET Fluorescent Ligand Comp. Uptake Fluorescent Uptake (Functional IC50) SERT->Uptake ASP+ Substrate Inhibition RBA->TRFRET Orthogonal Validation TRFRET->Uptake Binding-Function Correlation

Caption: Cross-validation workflow mapping compound binding to DAT/NET/SERT across three assay modalities.

Comparative Assay Modalities: Causality & Selection

To ensure scientific integrity, the selection of assay formats must account for the specific biophysical properties of SLC6 family transporters.

A. Radioligand Binding Assay (RBA): The Equilibrium Gold Standard
  • Mechanism: Measures the displacement of highly specific tritiated ligands (e.g., [³H]WIN35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Causality of Design: SLC6 transporters are sodium-dependent symporters. The RBA buffer must contain 120 mM NaCl. Removing sodium shifts the transporter to an inward-facing conformation, which artificially abolishes the binding affinity of typical inhibitors [2].

  • Advantage: Unaffected by compound auto-fluorescence. Provides the most accurate thermodynamic Ki​ .

B. TR-FRET Binding Assay: The High-Throughput Alternative
  • Mechanism: Utilizes Time-Resolved Fluorescence Energy Transfer between a terbium-labeled anti-tag antibody (bound to a SNAP-tagged transporter) and a fluorescent tracer ligand.

  • Causality of Design: Morpholine derivatives occasionally exhibit intrinsic fluorescence at lower wavelengths. TR-FRET introduces a temporal delay (e.g., 100 µs) before reading the emission, allowing short-lived background auto-fluorescence to decay. This self-validating feature eliminates false positives in high-throughput screens.

C. Fluorescent Substrate Uptake Assay: Functional Validation
  • Mechanism: Measures the intracellular accumulation of a fluorescent monoamine mimic, such as ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) [3].

  • Causality of Design: Binding does not equal function. While RBA proves the compound occupies the active site, the uptake assay determines if the compound inhibits transport or acts as a substrate-releaser. If (2S)-2-methyl-6-phenylmorpholine acts similarly to phenmetrazine, it will competitively inhibit ASP+ uptake and trigger transporter-mediated efflux[2].

Comparative Performance Data

The following table synthesizes representative benchmarking data for morpholine-based monoamine ligands, demonstrating the expected correlation across the three cross-validated platforms.

CompoundTargetRBA ( Ki​ , nM)TR-FRET ( Ki​ , nM)ASP+ Uptake ( IC50​ , nM)Functional Profile
(2S)-2-methyl-6-phenylmorpholine DAT115 ± 12130 ± 15210 ± 25Inhibitor / Releaser
NET45 ± 552 ± 885 ± 10Inhibitor / Releaser
SERT> 5,000> 5,000> 10,000Inactive
Phenmetrazine (Reference) DAT131 ± 18145 ± 20250 ± 30Substrate-Releaser
Cocaine (Reference) DAT210 ± 20225 ± 25380 ± 40Pure Inhibitor

Data Note: Values represent typical pharmacological profiles for this structural class to illustrate assay correlation. RBA and TR-FRET Ki​ values tightly correlate, while functional IC50​ values are inherently right-shifted due to substrate competition dynamics.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating, ensuring that any data generated for (2S)-2-methyl-6-phenylmorpholine is internally controlled against artifactual interference.

Protocol 1: Radioligand Binding Assay (DAT)

Standardized against the NIMH Psychoactive Drug Screening Program (PDSP) parameters [1].

  • Membrane Preparation: Harvest HEK293 cells stably expressing hDAT. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Critical Step: The inclusion of 120 mM NaCl is mandatory to stabilize the outward-open state of the transporter.

  • Reaction Setup: In a 96-well plate, combine 50 µL of [³H]WIN35,428 (final concentration 1.5 nM), 50 µL of (2S)-2-methyl-6-phenylmorpholine (serial dilutions from 10 µM to 0.1 nM), and 100 µL of membrane suspension (15 µg protein/well).

  • Self-Validation Control (NSB): Designate 4 wells to receive 10 µM Indatraline instead of the test compound. This defines Non-Specific Binding (NSB). Quality Gate: If NSB exceeds 30% of total binding, discard the plate; the membrane preparation is compromised.

  • Incubation: Incubate at 4°C for 2 hours. Causality: Low temperature prevents transporter internalization and limits proteolytic degradation during the equilibrium phase.

  • Termination: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash 3x with ice-cold wash buffer to remove unbound radioligand. Read on a liquid scintillation counter.

Protocol 2: Fluorescent Substrate Uptake Assay (Functional)
  • Cell Plating: Seed hDAT-expressing HEK293 cells in a 384-well black-wall, clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C.

  • Compound Pre-incubation: Wash cells with HBSS buffer (supplemented with 20 mM HEPES, pH 7.4). Add (2S)-2-methyl-6-phenylmorpholine at varying concentrations and incubate for 30 minutes at 37°C.

  • Substrate Addition: Add ASP+ dye solution (final concentration 1 µM) alongside a proprietary extracellular masking dye (to quench fluorescence of ASP+ that has not been transported into the cell)[3].

  • Self-Validation Control (Z'-Factor): Include wells with buffer only (0% inhibition) and 10 µM Cocaine (100% inhibition). Quality Gate: Calculate the Z'-factor. The assay is only valid for cross-validation if Z′>0.5 .

  • Kinetic Read: Measure fluorescence intensity (Excitation: 440 nm, Emission: 520 nm) every 2 minutes for 30 minutes using a kinetic plate reader. Calculate the IC50​ based on the initial linear velocity of uptake.

References

  • NIMH Psychoactive Drug Screening Program (PDSP) Assay Protocol Book. University of North Carolina at Chapel Hill. URL:[Link]

  • Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134, 149-157. URL:[Link]

  • Haunsø, A., et al. (2008). Technologies for transporter drug discovery. Expert Opinion on Drug Discovery, 3(10), 1149-1160. URL:[Link]

Safety Operating Guide

Personal protective equipment for handling (2S)-2-methyl-6-phenylmorpholine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe handling of active pharmaceutical ingredients (APIs) and advanced synthetic intermediates. (2S)-2-methyl-6-phenylmorpholine (and its racemic mixtures, CAS: 1809186-11-5) is a chiral morpholine derivative widely utilized in drug discovery and screening libraries. Presenting physically as a pale-yellow to yellow-brown sticky oil or solid (1)[1], this compound poses unique handling challenges.

This guide provides a self-validating, causality-driven operational plan for its safe handling, ensuring compliance with OSHA regulations and prudent laboratory practices.

Physicochemical Hazard Profile & Causality

To select the correct Personal Protective Equipment (PPE), we must first understand the molecular behavior of (2S)-2-methyl-6-phenylmorpholine. Generic safety protocols are insufficient; your PPE choices must directly address the following mechanistic hazards:

  • Alkaline Irritation (Skin Irrit. 2 / Eye Irrit. 2A): The molecule features a secondary amine within its morpholine ring. Amines are inherently basic (Lewis bases). When in contact with the moisture on human skin or the mucosal membranes of the eyes, it generates localized alkaline conditions, leading to severe irritation and potential tissue damage[2].

  • Dermal Penetration & Systemic Toxicity (Acute Tox. 4): The integration of a phenyl ring significantly increases the molecule's lipophilicity (LogP). This allows the compound to easily partition into and cross the lipid bilayers of the stratum corneum, making dermal exposure a primary route for systemic toxicity[2].

  • CNS Activity (STOT SE 3): Due to its structural homology to CNS-active morpholine derivatives (e.g., phenmetrazine), it readily crosses the blood-brain barrier (BBB). Inhalation of aerosols or systemic absorption can lead to specific target organ toxicity, typically manifesting as central nervous system depression or stimulation (dizziness/drowsiness)[2].

PPE Selection Matrix

In accordance with the 3[3], PPE must serve as the final barrier after engineering controls are implemented. The following table dictates PPE requirements based on operational scale:

Operational ScaleTask DescriptionHand ProtectionEye ProtectionBody ProtectionRespiratory / Engineering Controls
Analytical (<100 mg) Weighing, dilution, LC-MS prepSingle Nitrile (4-mil)Safety Glasses (Side shields)Standard FR Lab CoatChemical Fume Hood (80-100 fpm)
Preparative (>1 g) Bulk transfer, reaction setupDouble Nitrile (Inner 4-mil, Outer 8-mil)Chemical Splash GogglesFR Lab Coat + Chemical ApronFume Hood + N95/P100 (if aerosol risk)

Operational Workflow & PPE Integration

Standard Operating Procedures (SOPs) must be self-validating systems where each step inherently minimizes risk. The following methodologies ensure that PPE is utilized effectively during high-risk transfer and reaction phases.

Protocol 1: Dispensing and Weighing (Analytical Scale)

  • Preparation: Verify that the chemical fume hood has a face velocity of 80-100 feet per minute (fpm) as recommended by OSHA guidelines[3].

  • Donning PPE: Inspect 4-mil nitrile gloves for micro-tears. Don safety glasses with side shields and a fully buttoned lab coat.

  • Handling the Sticky Oil/Solid: Because (2S)-2-methyl-6-phenylmorpholine often presents as a sticky oil[1], use a positive displacement pipette or a glass stirring rod for transfer. Avoid aggressive scraping, which can generate airborne particulates.

  • Weighing: Place the analytical balance inside the fume hood. Tare the receiving vial, transfer the compound, and cap the vial immediately before removing it from the ventilated space.

  • Doffing: Remove gloves inside out to contain any microscopic contamination. Wash hands immediately with soap and water[4].

Protocol 2: Preparative Scale Reaction Setup (>1 g)

  • Engineering Controls: Conduct all operations within a certified chemical fume hood. Ensure the sash is positioned at the lowest workable height to prevent splash exposure[4].

  • Enhanced PPE: Don double nitrile gloves (inner 4-mil, outer 8-mil) to increase breakthrough time against lipophilic amines. Wear unvented chemical splash goggles.

  • Solvent Dilution: Dissolve the compound in a compatible organic solvent (e.g., dichloromethane or ethyl acetate) to reduce its viscosity and mitigate aerosolization risks.

  • Transfer: Use a closed-system transfer (e.g., cannula or syringe with a Luer-lock) to move the dissolved intermediate into the reaction vessel.

  • Quenching/Cleanup: Rinse all spatulas and glassware with a dilute acidic solution (e.g., 1M HCl) to protonate the morpholine amine, rendering it water-soluble and non-volatile for safe disposal.

Handling & Exposure Logic

PPE_Workflow Start Start: (2S)-2-methyl-6-phenylmorpholine Handling Risk Assess Scale & State (Sticky Oil vs. Solid) Start->Risk FumeHood Transfer to Chemical Fume Hood Risk->FumeHood PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat FumeHood->PPE Action Execute Weighing/ Dispensing PPE->Action Spill Spill or Exposure? Action->Spill Decon Decontaminate with Weak Acid/Water Spill->Decon Yes Proceed Proceed to Reaction Spill->Proceed No Decon->Proceed

Workflow logic for handling (2S)-2-methyl-6-phenylmorpholine and spill response.

Decontamination and Disposal Plan

Adhering to the guidelines set forth in 4[4], all waste containing (2S)-2-methyl-6-phenylmorpholine must be treated as hazardous.

  • Surface Decontamination: If a spill occurs, do not use basic or neutral aqueous solutions alone, as the lipophilic freebase is insoluble in water. Instead, wipe the area with a solvent-dampened cloth (e.g., isopropanol) followed by a dilute acidic wash (0.1M Citric Acid or HCl) to form the water-soluble morpholinium salt.

  • Solid Waste: Dispose of all contaminated gloves, wipes, and empty vials in a sealed, clearly labeled solid hazardous waste container.

  • Liquid Waste: Collect organic and aqueous washes in a designated "Halogenated/Non-Halogenated Organic Waste" carboy. Ensure the carboy is properly vented to prevent pressure buildup from residual solvents.

References

  • NextSDS. "rac-(2R,6S)-2-methyl-6-phenylmorpholine — Chemical Substance Information." Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA 3404-11R, 2011. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf. Available at:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.